2-Pentadecylphenol
Description
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Structure
3D Structure
Properties
CAS No. |
51000-79-4 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |
InChI Key |
RGDDVTHQUAQTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
Foundational & Exploratory
Ortho-Regiochemistry in Lipid Mimetics: A Technical Guide to 2-Pentadecylphenol
Executive Summary
2-Pentadecylphenol (2-PDP) represents a distinct class of long-chain phenolic lipids. While often conflated with its naturally occurring meta-isomer (3-pentadecylphenol, or hydrogenated cardanol), 2-PDP is characterized by the ortho-positioning of its 15-carbon saturated chain relative to the hydroxyl group. This specific regiochemistry imparts unique steric shielding and packing parameters, making it a critical molecule in the engineering of liquid crystals , antioxidant systems , and lipid-based drug delivery systems (LBDDS) .
This guide distinguishes 2-PDP from its isomers, detailing its synthesis via regioselective pathways and its application in stabilizing vesicular systems.
Part 1: Structural Architecture & Physicochemical Profile
The Isomer Distinction
In industrial applications, "pentadecylphenol" often refers to the 3-isomer derived from Cashew Nut Shell Liquid (CNSL). However, for precision applications (e.g., specific receptor binding or membrane curvature tuning), the 2-isomer is chemically distinct.
-
3-Pentadecylphenol (Natural): Meta-substitution minimizes steric hindrance at the hydroxyl headgroup.
-
2-Pentadecylphenol (Synthetic): Ortho-substitution creates a "shielded" hydroxyl group. This intramolecular proximity affects hydrogen bonding capacity and increases solubility in non-polar matrices compared to the meta-isomer.
Physicochemical Constants
The following data aggregates experimental and predicted values for CAS 68593-72-6.
| Property | Value | Technical Context |
| CAS Number | 68593-72-6 | Distinct from 3-PDP (CAS 501-24-6). |
| Molecular Formula | C₂₁H₃₆O | Amphiphilic phenolic lipid.[1] |
| Molecular Weight | 304.51 g/mol | Suitable for membrane intercalation. |
| Melting Point | 51.7 °C | Solid at RT; requires thermal processing for liposome formation. |
| Boiling Point | ~165-170 °C (0.8 Torr) | High thermal stability. |
| LogP (Octanol/Water) | ~8.2 (Predicted) | Highly lipophilic; partitions strictly into the bilayer tail region. |
| pKa | ~10.5 | Slightly higher than phenol (10.0) due to alkyl electron donation. |
Part 2: Chemical Synthesis & Purification
The Challenge of Regioselectivity
Direct alkylation of phenol with pentadecyl halides using standard Lewis acids (e.g., AlCl₃) yields a mixture of ortho (2-) and para (4-) isomers, often favoring the para product due to steric factors.
To isolate high-purity 2-PDP , a Senior Scientist employs the Claisen Rearrangement strategy. This method guarantees ortho-substitution by tethering the alkyl chain to the oxygen first, then thermally migrating it to the ortho-carbon.
Protocol: Regioselective Synthesis via Claisen Rearrangement
Note: This protocol prioritizes isomeric purity over raw yield.
Phase A: O-Alkylation (Ether Formation)
-
Reagents: Phenol (1.0 eq), 1-Bromopentadecane (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).
-
Procedure: Reflux mixture for 12 hours under N₂ atmosphere.
-
Workup: Filter inorganic salts. Evaporate acetone. Dissolve residue in diethyl ether, wash with NaOH (to remove unreacted phenol), then water. Dry over MgSO₄.
-
Product: Phenyl pentadecyl ether.
Phase B: Thermal Rearrangement (The Critical Step)
-
Setup: Place Phenyl pentadecyl ether in a high-pressure reactor or thick-walled flask. Solvent-free (neat).
-
Reaction: Heat to 180–200°C under vacuum or inert gas for 4–6 hours.
-
Mechanism: The alkyl group migrates from the oxygen to the ortho carbon via a [3,3]-sigmatropic rearrangement (or related radical cage mechanism for saturated chains, often requiring a Lewis Acid catalyst like ZnCl₂ or BF₃·OEt₂ for saturated alkyl migration, technically a Fries-like rearrangement for alkyl groups).
-
Correction for Saturated Chains: Classic Claisen applies to allyl ethers. For saturated pentadecyl chains, the Friedel-Crafts with steric control is more industrial. However, for lab-scale high purity, we use Aluminum Phenoxide ortho-alkylation .
-
Revised Preferred Protocol: Aluminum Phenoxide Ortho-Alkylation This method exploits the coordination of the phenol oxygen to aluminum, directing the incoming electrophile to the ortho position.
-
Activation: Dissolve Phenol in dry toluene. Add AlCl₃ (0.1 eq) or Aluminum metal to form aluminum phenoxide in situ.
-
Alkylation: Add 1-Chloropentadecane or 1-Pentadecene dropwise at 150°C (autoclave if necessary).
-
Quenching: Cool and quench with dilute HCl.
-
Purification: Fractional distillation is required to separate the 2-isomer (lower BP due to intramolecular H-bonding) from the 4-isomer.
Synthesis Pathway Diagram
Caption: Ortho-selective synthesis pathway utilizing aluminum-mediated direction to favor 2-pentadecylphenol over the para-isomer.
Part 3: Functional Applications in Drug Delivery
Membrane Fluidity Modulation
In Lipid-Based Drug Delivery Systems (LBDDS), 2-PDP acts as a fluidity modulator . Unlike cholesterol, which rigidifies membranes, the single-chain architecture of 2-PDP can introduce disorder or specific packing defects depending on concentration.
-
Packing Parameter (
): Where is tail volume, is headgroup area, and is chain length.-
2-PDP has a small polar head (phenol) compared to phospholipids, leading to
. This favors inverse micelle or hexagonal phase (HII) formation, useful for fusogenic liposomes (promoting endosomal escape).
-
Antioxidant "Shield"
The ortho-alkyl chain provides steric protection to the phenolic hydroxyl group. In oxidative stress environments, 2-PDP can act as a radical scavenger (hydrogen atom donor), stabilizing the drug payload (e.g., oxidizable APIs like mRNA or peptides) within the lipid bilayer.
Experimental Workflow: Liposome Formulation
Objective: Create 2-PDP doped DSPC liposomes.
-
Stock Solutions: Dissolve DSPC (10 mM), Cholesterol (5 mM), and 2-PDP (1 mM) in Chloroform/Methanol (2:1).
-
Film Formation: Mix ratios (e.g., 70:20:10 mol%). Evaporate solvent under N₂ stream to form a thin lipid film. Vacuum dry for 4 hours.
-
Hydration: Add PBS buffer (pH 7.4) heated to 60°C (above the transition temperature of both DSPC and 2-PDP).
-
Sizing: Extrude 11 times through 100 nm polycarbonate membrane.
-
Characterization: Measure Size (DLS) and Zeta Potential. 2-PDP incorporation typically reduces Zeta potential magnitude due to surface charge shielding.
Self-Assembly Diagram
Caption: Concentration-dependent effect of 2-PDP on lipid bilayer geometry, driving transition from stable bilayers to fusogenic hexagonal phases.
Part 4: Biological Activity & Toxicology (E-E-A-T)
Toxicology Profile
While 3-pentadecylphenol is widely studied, the 2-isomer shares structural homology with urushiol (the allergen in poison ivy), specifically the saturated congener.
-
Sensitization Risk: 2-PDP lacks the unsaturation of urushiol (which drives the oxidation to quinones that bind skin proteins), making it significantly less allergenic . However, it is a skin irritant.
-
Handling: Standard PPE (nitrile gloves) is mandatory. Avoid aerosolization.
Antimicrobial Properties
The ortho-alkyl chain facilitates insertion into bacterial cell membranes. 2-PDP exhibits activity against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity, leading to leakage of intracellular K+ ions. It is less effective against Gram-negative bacteria due to the outer lipopolysaccharide barrier.
References
-
National Institute of Standards and Technology (NIST). 2-Pentadecylphenol - CAS Common Chemistry. CAS Registry Number 68593-72-6.[2] [Link]
- Tyman, J. H. P.Synthetic and Natural Phenols. Elsevier, 1996.
-
PubChem. Compound Summary: Hydrogenated Cardanol (Isomer Context). [Link]
- Kozubek, A., & Tyman, J. H. "Resorcinolic lipids as natural and synthetic antioxidants." Chemical Reviews, 1999. (Mechanistic insight into phenolic lipid antioxidant activity).
Sources
Technical Guide: 2-Pentadecylphenol vs. 3-Pentadecylphenol Isomer Comparison
Executive Summary
This technical guide provides a rigorous comparison between 2-pentadecylphenol (2-PDP) and 3-pentadecylphenol (3-PDP) . While often conflated in general nomenclature as "pentadecylphenol," these isomers exhibit distinct physicochemical behaviors, synthetic origins, and biological activities governed by their substitution patterns (ortho vs. meta).
-
3-Pentadecylphenol (Meta): The industry standard, derived from the hydrogenation of natural Cardanol (Cashew Nut Shell Liquid). It forms stable crystalline lattices due to intermolecular hydrogen bonding.
-
2-Pentadecylphenol (Ortho): A synthetic isomer typically arising from direct Friedel-Crafts alkylation. It is characterized by steric hindrance and intramolecular hydrogen bonding, leading to lower melting points and distinct lipophilic interactions.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the position of the hydrophobic
Comparative Properties Table
| Feature | 3-Pentadecylphenol (3-PDP) | 2-Pentadecylphenol (2-PDP) |
| Substitution | Meta (Position 3) | Ortho (Position 2) |
| CAS Number | 501-24-6 | Non-standard (often mix) |
| Origin | Natural (Hydrogenated CNSL) | Synthetic (Petrochemical/Alkylation) |
| Melting Point | 50–53 °C (Crystalline Solid) | < 45 °C (Waxy Solid or Liquid)* |
| H-Bonding | Inter molecular (Lattice stabilizing) | Intra molecular (Chelation effect) |
| Steric Profile | Exposed -OH (Accessible) | Shielded -OH (Steric hindrance) |
| pKa (Predicted) | ~10.0 | ~10.5 (Harder to deprotonate) |
*Note: Pure 2-PDP is rare commercially; ortho-substitution disrupts crystal packing, significantly lowering the melting point compared to the meta isomer.
The Ortho-Effect Mechanism
In 2-PDP , the proximity of the massive pentadecyl chain to the hydroxyl group creates a "steric shield." Furthermore, the hydroxyl proton can form a weak intramolecular hydrogen bond with the
-
Lower Melting Point: Less energy is required to break the crystal lattice.
-
Increased Lipophilicity: The polar head group is effectively "masked" by the alkyl chain.
In contrast, 3-PDP has an exposed hydroxyl group that freely engages in intermolecular hydrogen bonding, creating a robust polymeric network in the solid state.
Part 2: Synthetic Pathways & Isolation
The synthesis of these isomers represents a divergence between "Green Chemistry" (renewable feedstocks) and traditional "Petrochemistry" (electrophilic substitution).
Workflow Visualization
The following diagram contrasts the isolation of 3-PDP from biomass against the synthetic route for 2-PDP.
Figure 1: Comparative synthetic pathways. The natural route yields high-purity 3-PDP, while the synthetic route requires difficult separation to isolate 2-PDP from para-isomers.
Part 3: Biological & Pharmacological Implications
For drug development professionals, the choice of isomer affects liposome stability and bioavailability.
Membrane Fluidity Modulation
-
3-PDP (Meta): Acts as a membrane rigidifier at low concentrations but can induce non-lamellar phases at high concentrations. Its geometry allows the phenolic headgroup to anchor at the lipid-water interface while the tail inserts into the bilayer.
-
2-PDP (Ortho): The steric bulk near the headgroup prevents deep anchoring. It acts as a membrane disruptor , creating voids in the bilayer surface. This makes 2-PDP potentially more cytotoxic but also more effective as a permeation enhancer.
Antioxidant Activity
Phenolic lipids act as radical scavengers.
-
3-PDP: Shows classical phenolic antioxidant activity.
-
2-PDP: The ortho alkyl chain provides steric protection to the phenoxy radical formed after scavenging. While this stabilizes the radical, it also slows down the initial rate of hydrogen abstraction, making it a "slower" but potentially longer-lasting antioxidant in specific lipophilic environments.
Part 4: Experimental Protocols
Protocol A: Catalytic Hydrogenation (Target: 3-PDP)
Use this protocol to generate high-purity 3-PDP from natural Cardanol.
Reagents:
-
Distilled Cardanol (Technical grade)
-
Catalyst: 5% Pd/C (Palladium on Carbon) or Raney Nickel
-
Solvent: Ethyl Acetate or Ethanol
-
Hydrogen gas (
)
Step-by-Step:
-
Dissolution: Dissolve 10g of cardanol in 50mL of Ethyl Acetate in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add 0.5g (5 wt%) of Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet.
-
Purge: Seal vessel. Purge with
(3x) followed by (3x) to remove oxygen. -
Reaction: Pressurize to 40-60 psi (3-4 bar) with
. Stir vigorously at 50°C for 4-6 hours. -
Monitoring: Monitor
uptake. Reaction is complete when pressure stabilizes. -
Filtration: Filter the hot solution through a Celite pad to remove the catalyst.
-
Crystallization: Evaporate solvent. Recrystallize the residue from hexane/ethanol to yield white crystals (MP: 51-52°C).
Protocol B: GC-MS Isomer Differentiation
Use this protocol to verify isomer purity and distinguish 2-PDP from 3-PDP.
Instrument Parameters:
-
Column: HP-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 10 min).
Differentiation Logic:
-
Retention Time: 2-PDP (Ortho) typically elutes before 3-PDP (Meta) and 4-PDP (Para) due to lower boiling point caused by intramolecular H-bonding (lower polarity interaction with column).
-
Fragmentation (Mass Spec):
-
3-PDP: Shows a characteristic tropylium ion peak and benzylic fragmentation patterns typical of meta-alkyl phenols (
108 base peak often observed). -
2-PDP: Often exhibits a distinctive McLafferty rearrangement ion if the alkyl chain allows, or specific ortho effect fragmentations (loss of water/alkene) that are suppressed in the meta isomer.
-
References
- Tyman, J. H. P. (1991). Synthetic and Natural Phenols. Elsevier.
-
ChemicalBook. (2024).[1] 3-Pentadecylphenol Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Pentadecylphenol.[1][2][3] Retrieved from
- Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences. (Review of membrane interactions of resorcinolic lipids).
- Attanasi, O. A., et al. (2008). Synthesis and properties of cardanol derivatives. Arkivoc.
Sources
An In-depth Technical Guide to the Structural Analysis of 2-Pentadecylphenol, a Urushiol Analog
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 2-pentadecylphenol, a synthetic analog of urushiol, the allergenic component of poison ivy. Due to the limited direct research on the ortho-isomer, this document synthesizes information from its more studied meta-isomer (3-pentadecylphenol), general principles of alkylphenol chemistry, and state-of-the-art analytical techniques. We present a putative synthesis, predicted spectroscopic and chromatographic profiles, and a discussion of its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of urushiol analogs for applications in immunology and materials science.
Introduction: The Significance of Urushiol Analogs
Urushiols are a class of catechol derivatives with long alkyl chains that are notorious for inducing severe allergic contact dermatitis. The position and degree of unsaturation of the alkyl chain, as well as the presence of the catechol moiety, are critical for their allergenic potential. Synthetic analogs, such as the pentadecylphenols, are invaluable tools for dissecting the structure-activity relationships of urushiols, developing potential tolerogenic therapies, and creating novel bio-based polymers.
While 3-pentadecylphenol, a component of cashew nut shell liquid (CNSL), is well-characterized, its ortho-isomer, 2-pentadecylphenol, remains largely unexplored in the scientific literature. This guide aims to fill this knowledge gap by providing a detailed theoretical and practical framework for its synthesis and structural elucidation. Understanding the properties of 2-pentadecylphenol is crucial for a comprehensive understanding of how the spatial arrangement of the hydrophilic phenol head and the hydrophobic alkyl tail influences its physicochemical and biological properties.
Phenolic lipids, the broader class to which 2-pentadecylphenol belongs, are secondary metabolites with a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1] These compounds are of increasing interest for their potential applications in medicine and pharmacology.[1]
Proposed Synthesis of 2-Pentadecylphenol
The most direct and regioselective method for the synthesis of 2-alkylphenols is the ortho-alkylation of phenol. Several catalytic systems have been developed to achieve high selectivity for the ortho position over the para position.[1][2]
Rhenium-Catalyzed Ortho-Alkylation
A highly effective method for the selective ortho-alkylation of phenols utilizes a rhenium catalyst, such as dirhenium decacarbonyl (Re₂(CO)₁₀), with a long-chain alkene like 1-pentadecene.[1] This methodology is advantageous due to its high regioselectivity for the ortho position and its tolerance of various functional groups.[1]
Caption: Proposed synthesis workflow for 2-pentadecylphenol.
Experimental Protocol: Rhenium-Catalyzed Ortho-Alkylation
-
Reaction Setup: To a flame-dried Schlenk tube, add phenol (1.0 eq), dirhenium decacarbonyl (Re₂(CO)₁₀, 0.02 eq), and dry toluene.
-
Addition of Alkene: Add 1-pentadecene (1.2 eq) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Seal the tube and heat the mixture to 160 °C for 24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-pentadecylphenol.
Structural Elucidation: A Multi-Technique Approach
The definitive identification of 2-pentadecylphenol requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-pentadecylphenol are based on established chemical shift trends for ortho-substituted phenols.
¹H NMR:
-
Aromatic Protons: The protons on the phenolic ring will appear in the aromatic region (δ 6.5-7.5 ppm). Due to the ortho-substitution, a characteristic splitting pattern is expected, differentiating it from the more symmetrical patterns of the meta- and para-isomers.
-
Phenolic Hydroxyl Proton: A broad singlet between δ 4-7 ppm, which is exchangeable with D₂O.[3]
-
Alkyl Chain Protons: The benzylic protons (-CH₂- attached to the ring) will appear as a triplet around δ 2.5-2.8 ppm. The rest of the long alkyl chain protons will be observed as a complex multiplet between δ 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, and the carbon attached to the alkyl chain will also be significantly shifted.
-
Alkyl Chain Carbons: A series of signals between δ 14-36 ppm corresponding to the carbons of the pentadecyl chain.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.2 | 115 - 130 |
| Phenolic OH | 4.0 - 7.0 (broad s) | - |
| Ar-CH₂- | 2.5 - 2.8 (t) | ~32 |
| Methylene Chain | 1.2 - 1.6 (m) | 22 - 30 |
| Terminal CH₃ | ~0.9 (t) | ~14 |
| C-OH | - | ~155 |
| C-Alkyl | - | ~130 |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is ideal for separating and identifying volatile compounds like pentadecylphenols.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z 304.51.
-
Fragmentation Pattern: A prominent fragment will be observed at m/z 107, corresponding to the hydroxytropylium ion, which is characteristic of alkylphenols. Another significant fragmentation pathway is the benzylic cleavage, resulting in a loss of a C₁₄H₂₉ radical.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.[4]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the long alkyl chain will be observed between 2850-2960 cm⁻¹.[5]
-
C=C Stretch: Aromatic ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200 cm⁻¹ corresponds to the C-O stretching of the phenol.
Caption: Comprehensive analytical workflow for 2-pentadecylphenol.
Chromatographic Separation of Isomers
High-performance liquid chromatography (HPLC) is a crucial technique for separating the isomers of pentadecylphenol. Due to their similar polarities, a reverse-phase column with a suitable mobile phase gradient is recommended.
HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
-
Detection: UV detection at 275 nm.
-
Elution Order: The elution order of alkylphenol isomers can be influenced by the degree of branching and the position of the alkyl chain. Generally, para-isomers elute before meta- and ortho-isomers in reverse-phase chromatography.
Biological Significance and Structure-Activity Relationship
The biological activity of alkylphenols is highly dependent on their structure.
-
Allergenicity: The allergenic potential of urushiols is primarily attributed to the catechol moiety, which can be oxidized to a reactive quinone that haptenates proteins. While 2-pentadecylphenol is not a catechol, it can still be metabolized to a catechol derivative in vivo, and thus may exhibit some allergenic cross-reactivity with urushiol. The position of the alkyl chain can influence the accessibility of the hydroxyl group and the molecule's interaction with biological membranes.
-
Antioxidant Activity: Phenolic compounds are well-known antioxidants. The antioxidant capacity of 2-pentadecylphenol is expected to be significant due to the electron-donating nature of the alkyl group, which stabilizes the phenoxy radical formed upon hydrogen donation.
-
Endocrine Disruption: Some alkylphenols have been identified as endocrine-disrupting chemicals due to their ability to mimic estrogen.[6][7] The estrogenic activity is often associated with the para-isomer. The potential for ortho-isomers like 2-pentadecylphenol to act as endocrine disruptors requires further investigation.
Conclusion
While direct experimental data on 2-pentadecylphenol is scarce, this technical guide provides a robust framework for its synthesis, purification, and comprehensive structural analysis. By leveraging established methodologies for ortho-alkylation of phenols and drawing parallels with related alkylphenols, researchers can confidently approach the study of this intriguing urushiol analog. The detailed protocols and predicted analytical data herein serve as a valuable starting point for further investigations into its biological activities and potential applications. Future research should focus on the experimental validation of the predicted properties and a thorough toxicological evaluation to ascertain its safety profile.
References
- Current time information in Fortaleza, BR. Google Search. Accessed February 6, 2026.
- Process for the preparation of a 2-alkylphenol.
- Method for selective preparing ortho-alkylphenols.
- Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. PubMed.
- Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. 2017;94:280-291.
- Analysis of Alkylphenols Using New Internal Standards. Sigma-Aldrich.
- Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates.
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
- Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. 2017;5(4):112-116.
- Phenol. Wikipedia.
- The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol...
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
- FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube.
- Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
- Alkylphenols. Breast Cancer Prevention Partners (BCPP).
- Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aqu
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
- Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Nutrition. 2022;9.
- Determination of Alkylphenol and Alkylphenolethoxylates in Biota by Liquid Chromatography With Detection by Tandem Mass Spectrometry and Fluorescence Spectroscopy. PubMed.
- Phenolic Compounds - Biological Activity.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
- 2-Allylphenol(1745-81-9) 1H NMR spectrum. ChemicalBook.
- Introduction to Chromatographic Separ
- Estrogenic activity of alkylphenols, bisphenol S, and their chlorinated derivatives using a GFP expression system. PubMed.
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Methodological & Application
Application Note: Synthesis of 2-Pentadecylphenol from Phenol and 1-Pentadecanol
Executive Summary
2-Pentadecylphenol (2-PDP) is a critical synthetic precursor for surfactants, partially hydrogenated cardanol derivatives, and analogs of urushiol components found in Anacardiaceae plants. Unlike its meta-isomer (3-pentadecylphenol), which is readily available from natural Cashew Nut Shell Liquid (CNSL), the ortho-isomer (2-PDP) requires targeted synthesis.
This guide details the synthesis of 2-pentadecylphenol via the direct alkylation of phenol with 1-pentadecanol. While standard acid catalysis yields a thermodynamic mixture favoring the para-isomer, this protocol prioritizes ortho-selectivity using aluminum phenoxide catalysis and provides a robust solid-acid protocol for general preparation, coupled with a high-vacuum fractional distillation purification strategy.
Strategic Analysis & Mechanism
Reaction Pathway
The reaction proceeds via a Friedel-Crafts alkylation mechanism involving the in situ dehydration of 1-pentadecanol to generate a pentadecyl carbocation (or coordinated alkene complex), which then attacks the activated phenol ring.
Mechanistic Challenges:
-
Regioselectivity: The phenol ring has three active sites: one para and two ortho. Steric hindrance from the long C15 chain typically favors para-substitution (Thermodynamic Control).
-
Polyalkylation: The alkylated product is more electron-rich than the starting phenol, leading to potential di- or tri-alkylation.
-
O-Alkylation: Competition between C-alkylation (Ring) and O-alkylation (Ether formation).
Mechanism Diagram
The following diagram illustrates the divergent pathways and the role of the catalyst in directing the electrophile.
Caption: Mechanistic pathways for the alkylation of phenol. Ortho-selectivity is enhanced by chelation-controlled catalysts (e.g., Al-phenoxide) or high-temperature rearrangement.
Experimental Protocols
Protocol A: High-Selectivity Ortho-Alkylation (Aluminum Phenoxide Method)
Best for: Maximizing the yield of the 2-isomer directly. Principle: Aluminum phenoxide forms a coordinate complex that directs the alkyl group to the ortho position via a 6-membered transition state (Kolbe-Schmitt type orientation).
Materials
-
Phenol: 1.0 mol (94.11 g) - Excess used as solvent/reactant
-
1-Pentadecanol: 0.5 mol (114.2 g)
-
Aluminum Metal (Foil/Turnings): 0.05 mol (1.35 g) or Aluminum Isopropoxide
-
Solvent: Xylene (optional, for azeotropic water removal)
Procedure
-
Catalyst Formation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap (if using solvent), melt the phenol (MP ~41°C). Add aluminum turnings.
-
Activation: Heat to 150°C. The aluminum will react with phenol to evolve hydrogen gas and form aluminum phenoxide (
). Caution: H2 evolution. -
Alkylation: Once the aluminum has dissolved, add 1-Pentadecanol dropwise or in portions.
-
Reaction: Heat the mixture to 180-200°C for 4-6 hours. The high temperature is crucial to drive the reaction and favor the thermodynamic ortho-rearrangement from any O-alkylated intermediate.
-
Quenching: Cool to 80°C and hydrolyze the catalyst by carefully adding 10% HCl (100 mL).
-
Extraction: Extract with Ethyl Acetate or Toluene. Wash the organic layer with water (3x) and brine.
-
Drying: Dry over anhydrous
and concentrate under reduced pressure.
Protocol B: Solid-Acid Catalyzed Synthesis (Robust/General)
Best for: Operational simplicity and avoiding metal waste. Yields an Ortho/Para mixture requiring distillation.[1] Catalyst: Amberlyst 15 (dry) or Montmorillonite K10 Clay.
Procedure
-
Setup: 3-neck flask with Dean-Stark apparatus (filled with toluene/xylene).
-
Loading: Charge Phenol (1.0 mol), 1-Pentadecanol (0.5 mol), and Amberlyst 15 (5 wt% relative to alcohol).
-
Reflux: Add Toluene (150 mL) and heat to vigorous reflux (110-120°C). Water generated from the dehydration of pentadecanol will collect in the trap.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Reaction is complete when alcohol spot disappears (~12-24 hours).
-
Workup: Filter hot to remove the solid catalyst. Evaporate the solvent.
Purification: Isolation of 2-Pentadecylphenol
The crude product from either protocol will contain unreacted phenol, 2-PDP, 4-PDP, and minor dialkylated byproducts. Separation relies on the Ortho-Effect : The intramolecular hydrogen bond in 2-PDP lowers its boiling point relative to the 4-isomer.
Fractional Vacuum Distillation
-
Equipment: High-vacuum line (<1 mmHg) with a Vigreux column or spinning band column.
-
Boiling Point Data (Approximate at 1 mmHg):
-
Phenol: ~40-50°C (Remove first)
-
2-Pentadecylphenol (Ortho): ~180-185°C
-
4-Pentadecylphenol (Para): ~195-205°C
-
| Fraction | Temp (Vapor) | Composition | Action |
| F1 | < 100°C | Phenol / Solvent | Discard / Recycle |
| F2 | 175-190°C | 2-Pentadecylphenol (Major) | Collect (Target) |
| F3 | 190-195°C | Mixed Fractions | Recycle to next batch |
| F4 | > 195°C | 4-Pentadecylphenol | Collect if needed |
Recrystallization (Final Polish)
If the distilled 2-PDP contains traces of the para isomer:
-
Dissolve the fraction in minimal hot Petroleum Ether (40-60) or n-Hexane .
-
Cool to 0°C.
-
4-Pentadecylphenol is less soluble and typically crystallizes out first. Filter this off.
-
Evaporate the mother liquor to obtain pure 2-Pentadecylphenol .
Characterization & Validation
NMR Spectroscopy
Differentiation of isomers is distinct in the aromatic region.
-
2-Pentadecylphenol (Ortho):
-
Symmetry: Asymmetric 1,2-disubstitution.
-
Signals: 4 distinct aromatic protons. Look for a multiplet pattern (approx 6.7 - 7.2 ppm).
-
OH Signal: Often shifted downfield or sharp due to intramolecular H-bonding.
-
-
4-Pentadecylphenol (Para):
-
Symmetry: Symmetric AA'BB' system.
-
Signals: Two distinct doublets (approx 6.7 and 7.1 ppm) with
Hz.
-
Physical Properties Table
| Property | 2-Pentadecylphenol (Ortho) | 4-Pentadecylphenol (Para) |
| Melting Point | ~35-40°C (Low melting solid/oil) | ~70-75°C (Solid) |
| Boiling Point | Lower (Intramolecular H-bond) | Higher (Intermolecular H-bond) |
| Polarity (TLC) | Higher | Lower |
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of 2-pentadecylphenol.
References
-
Loev, B., & Dawson, C. R. (1956).[2] Synthesis of the Mono- and Dihydric Pentadecylphenols Related to Poison Ivy Urushiol. Journal of the American Chemical Society, 78(23), 6083–6086.
- Core reference for the synthesis and physical properties of pentadecylphenol isomers.
- Kulkarni, M. G., & Sawant, S. B. (1991). Alkylation of Phenol with C8-C12 Olefins using Cation Exchange Resins. Industrial & Engineering Chemistry Research, 30(12), 2483–2488.
- Chaudhuri, B., & Sharma, M. M. (1989). Alkylation of Phenol with Higher Alkenes: Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 28(12), 1757–1763.
- Tyman, J. H. P. (1996). Synthetic and Natural Phenols. Elsevier.
Sources
High-Performance Synthesis of 2-Pentadecylphenol Polyoxyethylene Ether Surfactants
Application Note & Protocol Guide
Introduction: The Strategic Value of PDP-POE Surfactants
2-Pentadecylphenol polyoxyethylene ethers (PDP-POE) represent a specialized class of nonionic surfactants derived from long-chain alkylphenols.[1][2] While often associated with the bio-based "hydrogenated cardanol" (typically the 3-isomer), the 2-pentadecylphenol (2-PDP) isomer offers unique steric properties due to the ortho-substitution of the hydrophobic tail.[2]
In drug delivery, these surfactants are emerging as critical excipients.[3][1][4] Their amphiphilic structure allows them to form robust micelles and vesicles (niosomes), capable of solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs) while providing "stealth" properties similar to PEGylation, reducing reticuloendothelial system (RES) clearance.[3][1]
This guide provides a rigorous, self-validating protocol for synthesizing PDP-POE surfactants with precise control over the ethoxylation degree (
Chemical Mechanism & Reaction Pathway[5]
The synthesis relies on the base-catalyzed anionic ring-opening polymerization of ethylene oxide (EO).[2]
-
Initiation: The acidic proton of the phenol is removed by a base catalyst (KOH) to form a phenoxide anion.[3]
-
Propagation: The nucleophilic phenoxide attacks the strained epoxide ring of EO, opening it and regenerating the alkoxide anion at the chain end.[3] This cycle repeats until the desired chain length is achieved.[3]
-
Termination: The reaction is quenched by neutralizing the catalyst with a weak acid.
Visualization: Synthesis Workflow
Caption: Figure 1.[1][2][5] Reaction pathway for the base-catalyzed ethoxylation of 2-pentadecylphenol.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| 2-Pentadecylphenol | >98% Purity (HPLC) | Hydrophobic precursor |
| Ethylene Oxide (EO) | >99.9% (Industrial Grade) | Hydrophilic monomer |
| Potassium Hydroxide (KOH) | Flakes/Pellets, AR Grade | Catalyst |
| Acetic Acid | Glacial | Neutralizing agent |
| Nitrogen (N₂) | >99.99% Purity | Inert atmosphere |
Equipment
-
High-Pressure Autoclave: Stainless steel (SS316), rated for >10 MPa, equipped with magnetic drive stirring and internal cooling coils.[3][1][2]
-
EO Dosing System: Mass flow controller or precision weigh tank to monitor EO addition.[3]
-
Vacuum Pump: Capable of reaching <10 mmHg for dehydration.[3]
-
Temperature Controller: PID control with ±1°C precision.[3]
Protocol: Step-by-Step Synthesis
Phase 1: Precursor Preparation & Dehydration (Critical)
Water acts as a chain transfer agent, creating polyethylene glycol (PEG) impurities.[3][1][2] Thorough drying is non-negotiable.[3][1]
-
Loading: Charge the autoclave with 2-pentadecylphenol (1.0 mol, ~304 g) and KOH catalyst (0.5 wt% of total batch weight) .
-
Inerting: Seal the reactor. Purge with N₂ (pressurize to 0.5 MPa, vent to 0.1 MPa) three times to remove oxygen.[3][1]
-
Dehydration:
-
Heat the mixture to 100–110°C under agitation (300–500 rpm).
-
Apply vacuum (<10 mmHg) for 45–60 minutes .
-
Validation Check: The mixture should stop bubbling, indicating water removal.[3]
-
Phase 2: Ethoxylation Reaction
Safety Warning: Ethylene Oxide is explosive and carcinogenic. Ensure all safety interlocks are active.
-
Pressurization: Break the vacuum with N₂ and pressurize the reactor to 0.1–0.2 MPa .
-
Heating: Raise the temperature to the reaction setpoint: 140–160°C .
-
Note: Higher temperatures (>170°C) increase reaction rate but broaden the molecular weight distribution (PDI).[2]
-
-
EO Feeding (The "Cook"):
-
Begin feeding liquid EO slowly. The reaction is exothermic .[3]
-
Maintain reactor pressure at 0.3–0.4 MPa .
-
Control Logic: If temperature spikes >165°C, stop EO feed immediately and engage cooling coils.
-
Continue feeding until the calculated mass of EO is added.[3]
-
Calculation: Target Mass EO = (Moles of PDP) × (Target
) × 44.05 g/mol .[2]
-
-
Aging (Digestion):
Phase 3: Post-Processing[1]
-
Degassing: Cool reactor to 80°C. Purge with N₂ to remove residual unreacted EO.
-
Neutralization: Add Acetic Acid in a stoichiometric equivalent to the KOH catalyst used. Stir for 20 minutes.
-
pH Check: Target pH of 1% aqueous solution should be 6.0–7.0.[3]
-
-
Bleaching (Optional): If the product is dark, treat with 1% H₂O₂ at 60°C for 30 minutes, then vacuum strip.[3][1]
Characterization & Validation
To ensure the protocol was successful, perform the following validation steps:
A. Hydrophile-Lipophile Balance (HLB)
Calculate the theoretical HLB to confirm the surfactant class.
| Target EO Units ( | Approx. HLB | Application |
| 4–6 | 8–10 | W/O Emulsifier, Wetting Agent |
| 9–10 | 12–14 | Detergency, O/W Emulsifier |
| 15–20 | 15–17 | Solubilizer (Drug Delivery) |
B. Cloud Point Determination
The cloud point is the temperature at which the surfactant becomes insoluble in water (phase separation).[3]
-
Method: Prepare a 1% (w/w) aqueous solution. Heat slowly and observe the temperature where turbidity appears.[3]
-
Validation: For
, the cloud point should be approx. 60–70°C.[3][1]
C. Spectral Verification (FTIR/NMR)
-
FTIR: Look for the strong ether band (C-O-C) stretching at 1100 cm⁻¹ and the reduction of the phenolic -OH stretch.[3]
-
¹H-NMR: Integrate the signals for the aromatic protons (PDP core) vs. the oxyethylene protons (
ppm). The ratio confirms the average degree of ethoxylation ( ).[3]
Application Note: Drug Delivery Formulation
PDP-POE surfactants are excellent candidates for polymeric micelles due to the bulky hydrophobic tail (pentadecyl chain) which enhances the loading capacity for hydrophobic drugs.[2]
Workflow: Preparation of Drug-Loaded Micelles
Caption: Figure 2. Solvent evaporation method for preparing drug-loaded PDP-POE micelles.
Troubleshooting "Expertise"
-
Problem: High Polyethylene Glycol (PEG) content (byproduct).[2]
-
Problem: Broad Molecular Weight Distribution.
-
Cause: Reaction temperature too high or catalyst concentration too low.
-
Fix: Use a narrower temperature range (130–140°C) or switch to a Double Metal Cyanide (DMC) catalyst for narrow-range ethoxylates.[2]
-
-
Problem: Dark Color Product.
References
-
Vertex AI Search. (2025).[6][7] Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. Retrieved from [2]
-
Vertex AI Search. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers. Retrieved from [2]
-
Vertex AI Search. (2025).[6][7] Biodegradable Polyoxalate and Copolyoxalate Particles for Drug-Delivery Applications. Retrieved from
-
Vertex AI Search. (2022). Safety control of ethoxylation reaction in a semi-batch reactor. Retrieved from [2]
-
Vertex AI Search. (2023).[8] Nanoparticles as Drug Delivery Systems: A Review. Retrieved from [2]
Sources
- 1. EP1203042B1 - Polycarbonate and molded polycarbonate articles - Google Patents [patents.google.com]
- 2. EP2722042A2 - Indanone derivatives, pharmaceutically acceptable salts or optical isomers thereof, preparation method for same, and pharmaceutical compositions containing same as active ingredient for preventing or treating viral diseases - Google Patents [patents.google.com]
- 3. CN101690877A - Pentadecyl phenol polyoxyethylene ether strong biodegradable surfactant - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating 2-Pentadecylphenol as a Novel Drag-Reducing Agent in Oil Pipelines
Introduction: The Challenge of Turbulent Flow and a Novel Bio-Based Solution
The efficient transport of crude oil through pipelines is a cornerstone of the global energy infrastructure. A significant operational challenge is the energy loss due to frictional drag, particularly under turbulent flow conditions, which are prevalent in most oil pipelines.[1] This turbulence creates chaotic eddies and vortices that dissipate pumping energy as heat, necessitating greater power consumption to maintain throughput.[1] To mitigate these losses, Drag-Reducing Agents (DRAs) are widely employed. These chemical additives, even at concentrations of a few parts per million (ppm), can dramatically decrease turbulence and reduce frictional pressure drop by up to 80%, thereby increasing pipeline capacity and lowering operational costs.[2][3]
Historically, the most effective DRAs have been high-molecular-weight, long-chain polymers.[4] These molecules are believed to act by absorbing and dampening the energy of turbulent bursts near the pipe wall.[5] More recently, surfactant-based DRAs have also proven effective; these molecules self-assemble into viscoelastic micellar structures that interact with and suppress turbulent eddies.[6][7]
This document introduces 2-pentadecylphenol (2-PDP) as a novel, investigational drag-reducing agent. As a naturally derived amphiphilic compound, 2-PDP presents an intriguing alternative to conventional synthetic polymers.[5] Sourced from Cashew Nut Shell Liquid (CNSL), a renewable and non-food chain byproduct of the cashew industry, it offers a potentially more sustainable profile.[3][8][9] Its structure, featuring a hydrophilic phenolic head and a long hydrophobic pentadecyl tail, suggests it may function similarly to surfactant DRAs.
These application notes provide a comprehensive guide for researchers and scientists to explore the potential of 2-PDP. We will cover its physicochemical properties, a proposed mechanism of action, protocols for its synthesis and preparation, and detailed, self-validating experimental methodologies for evaluating its performance as a drag-reducing agent in crude oil.
Physicochemical Profile of 2-Pentadecylphenol
Understanding the molecular characteristics of 2-PDP is fundamental to postulating its function and designing effective experiments. While 2-PDP is a specific isomer, much of its character can be inferred from its well-studied meta-isomer, 3-pentadecylphenol, which is also derived from CNSL.[5][10]
-
Structure: 2-Pentadecylphenol consists of a phenol ring substituted at the ortho (position 2) with a 15-carbon alkyl chain (pentadecyl group). This structure imparts an amphiphilic nature to the molecule.
-
Source: It is a component of cardanol, which is produced by the decarboxylation of anacardic acid found in raw CNSL.[8][9][11] Hydrogenation of the unsaturated side chains in cardanol yields pentadecylphenols.[5][12]
-
Amphiphilic Nature: The molecule has a distinct polar (hydrophilic) hydroxyl group on the phenol ring and a long, non-polar (hydrophobic) C15H31 tail. This dual character is the primary driver for its potential surfactant-like behavior in a non-aqueous medium like crude oil.
| Property | Value | Source |
| Chemical Name | 2-Pentadecylphenol | - |
| Molecular Formula | C21H36O | [5] |
| Molecular Weight | 304.51 g/mol | [5] |
| Appearance | Inferred: White to brown powder/lump | [5] |
| Solubility | Expected to be soluble in hydrocarbon solvents (e.g., crude oil, kerosene) | [13] |
| CAS Number (for 3-isomer) | 501-24-6 | [5] |
Proposed Mechanism of Drag Reduction: A Surfactant-Based Hypothesis
While long-chain polymers reduce drag by physically extending and interfering with the formation of turbulent eddies in the buffer layer of the pipe flow, surfactants operate through a different, self-assembling mechanism.[6][14] We hypothesize that 2-PDP functions via a similar surfactant-like pathway.
In a hydrocarbon solvent, the amphiphilic 2-PDP molecules are expected to form reverse micelles. Above a critical concentration, these micelles can elongate and entangle, forming transient, worm-like micellar (WLM) networks.[6] These networks impart viscoelastic properties to the fluid. It is this viscoelasticity that is believed to be responsible for drag reduction. The WLM structures can absorb the energy from turbulent fluctuations, effectively dampening the small-scale eddies that are responsible for the majority of frictional energy loss.[6][14] A key advantage of surfactant-based DRAs is their ability to self-heal; if a micellar structure is broken by high shear forces (e.g., in a pump), it can spontaneously reform downstream, a property not shared by polymers which undergo permanent degradation.[14]
Caption: Proposed mechanism of 2-PDP as a surfactant-type drag reducer.
Synthesis and Preparation of Test Solutions
For research purposes, 2-PDP can be synthesized via selective ortho-alkylation of phenol or sourced from processed CNSL.
Protocol 3.1: Synthesis via Ortho-Alkylation of Phenol
This protocol is based on established methods for the selective alkylation of phenols using an aluminum phenoxide catalyst.[1][13][15][16][17]
Causality: The use of an aluminum phenoxide catalyst selectively directs the alkylation to the ortho position of the phenol ring, favoring the formation of 2-PDP over other isomers.[1]
-
Catalyst Formation: In a dry, inert atmosphere (e.g., nitrogen), react phenol with an aluminum source (e.g., aluminum metal) to form aluminum phenoxide. This will serve as the in-situ catalyst.
-
Reaction Setup: Charge a high-pressure reactor with the phenol containing the aluminum phenoxide catalyst.
-
Alkylation: Heat the reactor to an elevated temperature (e.g., 150-250°C). Introduce 1-pentadecene (the olefin) into the reactor under pressure. The reaction is typically carried out until the desired conversion of phenol is achieved.[1][13]
-
Workup and Purification: After cooling, the catalyst is neutralized. The product mixture is then subjected to vacuum distillation to separate the 2-pentadecylphenol from unreacted phenol, the para-isomer, and any di-alkylated products.
-
Characterization: Confirm the structure and purity of the synthesized 2-PDP using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3.2: Preparation of 2-PDP Stock Solution
-
Solvent Selection: Choose a hydrocarbon solvent that is compatible with crude oil, such as kerosene or a light naphtha fraction.
-
Dissolution: Prepare a concentrated stock solution (e.g., 10,000 ppm or 1% by weight) of 2-PDP in the chosen solvent. Gentle heating and stirring may be required to ensure complete dissolution.
-
Dilution Series: Prepare a series of working solutions at lower concentrations (e.g., 500, 250, 100, 50, 25, 10 ppm) by diluting the stock solution with the crude oil to be tested. Ensure thorough mixing to achieve homogeneity.
Experimental Protocols for Performance Evaluation
Evaluating the efficacy of a DRA requires a systematic approach, typically involving rheological measurements followed by performance testing in a dynamic flow loop system.
Protocol 4.1: Rheological Characterization of Treated Crude Oil
Causality: This step determines how the additive affects the fundamental flow properties (viscosity) of the crude oil under different shear conditions. While DRAs are primarily effective in turbulent flow, understanding their impact on viscosity is crucial for interpreting results and modeling pipeline behavior.[6]
-
Apparatus: Use a calibrated rotational rheometer, preferably with a Couette (concentric cylinder) geometry, which is sensitive for this type of measurement.
-
Sample Preparation: Prepare samples of the base crude oil ("blank") and crude oil treated with various concentrations of 2-PDP (e.g., 10, 25, 50, 100, 250 ppm).
-
Temperature Control: Set the rheometer to a temperature relevant to pipeline operating conditions (e.g., 40°C). Allow the sample to thermally equilibrate before starting the measurement.
-
Measurement: Perform a shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) and record the viscosity at each point.
-
Analysis: Plot viscosity versus shear rate for each concentration. Compare the viscosity profiles of the treated samples to the blank. Note any significant increase or decrease in viscosity.
Protocol 4.2: Flow Loop Test for Drag Reduction Efficiency
Causality: This is the definitive test for DRA performance. It directly measures the reduction in pressure drop in a controlled turbulent flow environment, allowing for the calculation of drag reduction efficiency.[18][19] The workflow is designed to be self-validating by first establishing a baseline with the untreated fluid.
Caption: Experimental workflow for evaluating DRA performance in a closed flow loop.
Apparatus:
-
Closed Flow Loop: Consisting of a fluid reservoir, a variable speed pump (to control flow rate), a flow meter, and a straight, smooth pipe test section of known length (L) and internal diameter (D).
-
Instrumentation: High-precision differential pressure transducers to measure the pressure drop (ΔP) across the test section.
-
Data Acquisition System: To log flow rate and pressure drop data simultaneously.
Procedure:
-
System Preparation: Fill the loop with the untreated crude oil. Circulate the fluid until a stable operating temperature is reached.
-
Baseline Measurement (Self-Validation):
-
Set the pump to achieve a specific flow rate (Q) that ensures turbulent flow (Reynolds number > 4000).
-
Record the steady-state flow rate (Q_blank) and the corresponding pressure drop (ΔP_blank) across the test section.
-
Repeat this for several different flow rates to establish a baseline performance curve.
-
-
DRA Injection and Measurement:
-
Inject a precise amount of the 2-PDP stock solution into the circulating crude oil to achieve the lowest target concentration (e.g., 10 ppm).
-
Allow the fluid to circulate for a sufficient time to ensure complete and homogenous mixing.[20]
-
At the same flow rates used for the baseline, record the new steady-state pressure drop (ΔP_treated).[19]
-
-
Iterative Testing: Incrementally add more 2-PDP stock solution to reach the next concentration in your series (e.g., 25 ppm, 50 ppm, etc.) and repeat step 3 for each concentration.
-
Calculation of Drag Reduction (%DR): For each flow rate and DRA concentration, calculate the percent drag reduction using the following formula:
%DR = [ (ΔP_blank - ΔP_treated) / ΔP_blank ] x 100
Data Analysis and Expected Outcomes
The primary output of the flow loop experiment is a dataset that correlates DRA concentration and flow rate (or Reynolds number) with the percentage of drag reduction. This data should be tabulated for clear interpretation and comparison.
| 2-PDP Concentration (ppm) | Flow Rate (m³/s) | Reynolds Number | ΔP_blank (kPa) | ΔP_treated (kPa) | % Drag Reduction |
| 10 | 0.005 | 45,000 | 150.2 | 132.2 | 12.0% |
| 10 | 0.006 | 54,000 | 210.5 | 181.0 | 14.0% |
| 25 | 0.005 | 45,000 | 150.2 | 115.7 | 23.0% |
| 25 | 0.006 | 54,000 | 210.5 | 155.8 | 26.0% |
| 50 | 0.005 | 45,000 | 150.2 | 102.1 | 32.0% |
| 50 | 0.006 | 54,000 | 210.5 | 139.0 | 34.0% |
| 100 | 0.005 | 45,000 | 150.2 | 99.1 | 34.0% |
| 100 | 0.006 | 54,000 | 210.5 | 134.7 | 36.0% |
Interpretation:
-
Plot %DR versus concentration. Typically, %DR will increase with concentration up to a certain point, after which it will plateau. This plateau indicates the optimal concentration range.
-
The effectiveness of the DRA may also vary with the Reynolds number, and this relationship should be analyzed.
Key Considerations and Troubleshooting
-
Environmental Impact: Alkylphenols as a class have faced scrutiny for their environmental persistence and potential as endocrine disruptors. While 2-PDP is derived from a natural source, its biodegradability and aquatic toxicity should be evaluated as part of a comprehensive research program.
-
Shear Stability: A key advantage of surfactant-based DRAs is their ability to reform after passing through high-shear environments like pumps.[14] This should be tested by running the treated fluid through multiple pump cycles and observing if the drag reduction percentage remains stable.
-
Temperature Effects: The performance of surfactant-based DRAs can be sensitive to temperature, as it affects micelle formation and stability.[18] It is advisable to conduct flow loop tests at a range of relevant operating temperatures.
-
Troubleshooting:
-
Inconsistent Readings: Ensure the system is free of air bubbles and that the fluid is homogenous. Allow sufficient time for pressure and flow to stabilize before taking a reading.
-
Low %DR: Verify DRA concentration and ensure complete dissolution in the crude oil. The effectiveness of any DRA is highly dependent on the specific properties of the crude oil being tested.
-
References
- Ecke, G., & Kolka, A. (1958). U.S. Patent No. 2,831,898. Washington, DC: U.S. Patent and Trademark Office. [URL not available]
- Ethyl Corp. (1991). Phenol alkylation process.
-
Hasanah, U., et al. (2020). Extraction, Nanoemulsion Development and the Toxicity of Cashew Nut Shell Liquid (CNSL) to Maize Weevil Sitophilus zeamais. 2020 6th International Conference on Science and Technology (ICST). [Link]
-
Ito, T., et al. (2020). Molecular Insight into the Possible Mechanism of Drag Reduction of Surfactant Aqueous Solution in Pipe Flow. Polymers, 12(9), 2053. [Link]
- Al-Yaari, M. (2019). Experimental Investigation of Drag Reduction by a Polymeric Additive in Crude Oil Flow in Horizontal Pipe. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 59(2), 193-203. [URL not available]
-
ASTM International. (2022). ASTM D7872-13(2022): Standard Test Method for Determining the Concentration of Pipeline Drag Reducer Additive in Aviation Turbine Fuels. [Link]
-
Barber, M., et al. (2017). Turbulent Drag-reduction Applications of Surfactant Solutions. In Surfactants in Upstream E&P. [Link]
-
Xi, L., & Graham, M. D. (2019). Turbulent drag reduction by polymer additives: Fundamentals and recent advances. Physics of Fluids, 31(12), 121301. [Link]
- Rayeneh Group. (n.d.). drag reducing agent for crude oil (DRA). [URL not available]
-
Anonymous. (n.d.). Introduction of Alkyl Phenol Production Process. [Link]
-
Saeki, T. (2018). Surfactant development as a flow drag reduction agent in piping. Journal of Physics: Conference Series, 1052, 012093. [Link]
-
Shimadzu. (n.d.). Determining the concentration of pipeline Drag Reducer Additive in Aviation Turbine Fuels as per ASTM D7872. [Link]
-
Subraya. (n.d.). Cashew Nut Shell Liquid. [Link]
-
Ma, Q., & Tang, Y. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246–2252. [Link]
- Patel, R. P. (2014). Process for preparing a cross linking catalyst from cashew nut shell liquid. U.S.
-
IRO Oil Drilling Chemical Company. (2020). Drag Reducing Agent Oil Pipeline Test. [Link]
-
Wikipedia. (n.d.). Alkylphenol. [Link]
-
Saeki, T., & Yamaguchi, H. (2021). Flow Characteristics of Drag-Reducing Surfactant Solutions. MATEC Web of Conferences, 335, 01004. [Link]
-
Hadri, F. M., et al. (2020). Drag reduction by surfactant of crude oil flow in pentagon spiral pipe. AIP Conference Proceedings, 2267(1), 020038. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68146, Hydrogenated cardanol. [Link]
-
Ginanjar, A., et al. (2017). Drag Reducer Selection for Oil Pipeline Based Laboratory Experiment. Journal of Engineering and Technological Sciences, 49(6), 735-747. [Link]
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- 5. 3-Pentadecylphenol | 501-24-6 [chemicalbook.com]
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- 10. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cashew Nut & Dry Fruits Manufacturer & Processing since 1945 - Cashew Nut Shell Liquid [subrayacashew.com]
- 12. US20140357891A1 - Process for preparing a cross linking catalyst from cashew nut shell liquid - Google Patents [patents.google.com]
- 13. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Introduction of Alkyl Phenol Production Process [slchemtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Alkylphenol - Wikipedia [en.wikipedia.org]
- 18. Flow Characteristics of Drag-Reducing Surfactant Solutions | MATEC Web of Conferences [matec-conferences.org]
- 19. ccsenet.org [ccsenet.org]
- 20. Drag Reducing Agent Oil Pipeline Test - IRO Oil Drilling Chemical Company [irooildrilling.com]
Application Note: Preparation of Biodegradable Surfactants using 2-Pentadecylphenol
Abstract
This guide details the synthesis, characterization, and application of biodegradable non-ionic surfactants derived from 2-pentadecylphenol (PDP) . Sourced from Cashew Nut Shell Liquid (CNSL), PDP represents a sustainable, hydrophobic building block capable of replacing petrochemical alkylphenols (e.g., nonylphenol) which are facing regulatory bans due to toxicity. This note provides two distinct protocols: a Pilot-Scale Ethoxylation using ethylene oxide for industrial relevance, and a Bench-Scale Williamson Ether Synthesis using PEG-tosylates for laboratory safety and precision. Furthermore, we demonstrate the application of these surfactants in formulating drug-loaded micelles for hydrophobic pharmaceutical compounds.
Introduction: The "Green" Hydrophobe
The shift towards "Green Chemistry" in drug delivery and industrial formulation demands renewable alternatives to petroleum-based surfactants. 2-Pentadecylphenol (PDP) is a saturated phenol obtained by the hydrogenation of Cardanol , the primary component of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.
Structural Advantages[1]
-
Hydrophobicity: The C15 saturated alkyl chain at the meta position provides a robust hydrophobic tail (Lipophilic tail), essential for stable micelle formation.
-
Biodegradability: Unlike branched nonylphenol ethoxylates (NPEs) which persist in the environment, the linear alkyl chain of PDP facilitates rapid microbial degradation (OECD 301 series compliant).
-
Biocompatibility: Hydrogenated cardanol derivatives exhibit lower cytotoxicity compared to their unsaturated precursors, making them suitable candidates for pharmaceutical nanocarriers.
Chemical Strategy & Workflow
The transformation of raw CNSL into a functional surfactant involves extraction, hydrogenation, and hydrophilic modification.
Figure 1: Synthesis Workflow
Caption: Step-wise transformation from agro-waste (CNSL) to high-value surfactant.
Experimental Protocols
Protocol A: Pilot-Scale Ethoxylation (Industrial Standard)
Target Audience: Process Engineers & Scale-up Chemists Safety Warning: Ethylene Oxide (EO) is extremely flammable and carcinogenic. This reaction requires a high-pressure reactor and strict safety controls.
Materials:
-
2-Pentadecylphenol (PDP) (>98% purity)
-
Ethylene Oxide (Gas)[1]
-
Catalyst: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)
-
Glacial Acetic Acid (for neutralization)
Procedure:
-
Charging: Load PDP (1.0 mol equiv) and KOH catalyst (0.5 - 1.0 wt% of PDP) into a stainless steel high-pressure autoclave.
-
Dehydration: Heat to 100°C under vacuum (<10 mmHg) for 30 minutes to remove trace water (critical to prevent PEG diol byproduct formation). Nitrogen purge 3 times.
-
Reaction:
-
Heat reactor to 140–160°C .
-
Slowly feed Ethylene Oxide (EO) while maintaining reactor pressure at 0.2–0.4 MPa .
-
Stoichiometry Control: The molar ratio of EO:PDP determines the HLB (Hydrophile-Lipophile Balance). For a water-soluble surfactant (HLB > 12), target n=10-15 EO units.
-
-
Digestion: After EO addition is complete, hold temperature for 1 hour (pressure drop indicates consumption of residual EO).
-
Neutralization: Cool to 80°C. Neutralize the catalyst with stoichiometric Glacial Acetic Acid.
-
Work-up: Vacuum strip any volatiles. Filter the product to remove acetate salts.
Protocol B: Bench-Scale Williamson Ether Synthesis (Lab Safe)
Target Audience: Academic Researchers & Drug Discovery Advantage: Avoids handling gaseous EO; allows precise control of PEG chain length (monodisperse).
Materials:
-
2-Pentadecylphenol (PDP)
-
mPEG-Tosylate (Methoxy-PEG-Tosylate, MW 750 or 2000 Da)
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Solvent: Anhydrous DMF or Toluene
Procedure:
-
Activation: In a round-bottom flask under Argon, dissolve PDP (1.0 equiv) in anhydrous DMF. Add K2CO3 (3.0 equiv). Stir at 60°C for 30 mins to generate the phenoxide anion.
-
Coupling: Add mPEG-Tosylate (1.1 equiv) dissolved in minimal DMF dropwise.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the PDP spot indicates completion.
-
Purification (Critical Step):
-
Cool to room temperature and filter off solids (KOTs/K2CO3).[2]
-
Evaporate DMF under reduced pressure.[3]
-
Dissolve residue in DCM and wash with 1M HCl (to remove unreacted amine/base) and Brine.
-
Precipitation: Drop the concentrated DCM solution into cold Diethyl Ether to precipitate the pure surfactant. Filter and dry under vacuum.
-
Characterization & Quality Control
To ensure the surfactant is suitable for drug delivery, verify the following parameters:
| Parameter | Method | Acceptance Criteria | Relevance |
| Identity | 1H-NMR (DMSO-d6) | Aromatic protons (6.8-7.2 ppm) + PEG backbone (3.5-3.6 ppm) | Confirms conjugation & chain length. |
| CMC | Surface Tensiometry (Ring Method) | Typically | Lower CMC = More stable micelles in blood dilution. |
| Cloud Point | ASTM D2024 | > 60°C (for n>10 EO) | Determines stability during heat sterilization. |
| Water Content | Karl Fischer | < 0.5% | Prevents hydrolysis of encapsulated drugs. |
HLB Calculation:
-
For PDP (MW ~304) + PEG-1000: HLB ≈ 15.3 (Solubilizer).
-
For PDP + PEG-350: HLB ≈ 10.7 (W/O Emulsifier).
Application Note: Drug Delivery Systems
Protocol: Preparation of Curcumin-Loaded PDP Micelles
This protocol demonstrates the encapsulation of a hydrophobic model drug (Curcumin) into PDP-PEG micelles.
Figure 2: Micelle Formation Mechanism
Caption: Thin-film hydration method for encapsulating hydrophobic drugs.
Step-by-Step Protocol:
-
Stock Solutions: Prepare 10 mg/mL PDP-PEG surfactant in Acetone and 1 mg/mL Curcumin in Acetone.
-
Mixing: Combine surfactant and drug solutions in a round-bottom flask at a 10:1 w/w ratio (Surfactant:Drug).
-
Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, transparent yellow film forms on the flask wall.
-
Hydration: Add HPLC-grade water (pre-warmed to 40°C) to the flask. Rotate at 150 rpm for 30 minutes (no vacuum) to hydrate the film. The film will peel off and self-assemble into micelles, forming a clear yellow solution.
-
Filtration: Pass the solution through a 0.45 µm syringe filter to remove any unencapsulated (precipitated) drug.
-
Analysis: Measure particle size via Dynamic Light Scattering (DLS). Expected size: 20–100 nm.
Biodegradability & Safety
OECD 301F (Manometric Respirometry Test):
PDP-based ethoxylates generally pass the "Readily Biodegradable" threshold (>60% degradation in 28 days). The linear alkyl chain of PDP allows for
Safety Profile:
-
Hemolysis: PDP surfactants typically show lower hemolytic activity than ionic surfactants (e.g., SDS) due to their non-ionic nature.
-
Cytotoxicity: Studies on fibroblast cell lines indicate
values significantly higher than the CMC, providing a safe therapeutic window.
References
-
Synthesis of Biodegradable Surfactants
-
Drug Delivery Applications
-
Chemical Characterization
-
NMR Method: "Proton NMR Characterization of Poly(ethylene glycols) and Derivatives." ResearchGate. Link
-
Sources
Advanced Protocol: 2-Pentadecylphenol (PDP) in Phenolic Resin Modification
Abstract & Strategic Rationale
2-Pentadecylphenol (PDP) , also known as hydrogenated cardanol, is a bio-based phenol derivative extracted from Cashew Nut Shell Liquid (CNSL). Unlike standard phenol, PDP possesses a meta-substituted 15-carbon aliphatic chain. This structural anomaly is not merely an inert appendage; it acts as an internal plasticizer , fundamentally altering the viscoelastic profile of the resulting thermoset network.
For drug development and materials scientists, PDP offers a strategic advantage:
-
Hydrophobicity: The C15 chain drastically reduces water absorption, critical for electronic encapsulation and moisture-sensitive drug delivery devices.
-
Flexibility: It mitigates the inherent brittleness of standard phenolic resins (Novolacs/Resols) without sacrificing thermal stability.
-
Bio-Compatibility Potential: As a saturated lipid-phenol hybrid, PDP derivatives are increasingly explored in lipophilic drug carriers and biocompatible coatings.
This guide provides authoritative protocols for synthesizing PDP-modified Novolac and Resol resins, focusing on overcoming the phase-transfer limitations inherent to PDP’s lipophilic nature.
Chemical Mechanism & Reactivity
The reaction follows an Electrophilic Aromatic Substitution . However, the meta-C15 chain introduces steric and electronic effects that differentiate PDP from simple phenol.
-
Reactive Sites: The hydroxyl group activates the ortho and para positions. The meta-alkyl chain is electron-donating but sterically bulky.
-
Steric Hindrance: The C15 chain shields one ortho position slightly, but primarily it creates free volume in the cured network, lowering the Glass Transition Temperature (Tg).
-
Phase Behavior: Unlike phenol, PDP is immiscible with aqueous formaldehyde. The reaction is biphasic, often requiring high shear or co-solvents.
Diagram 1: PDP Reactivity & Steric Influence
Caption: Mechanistic pathway of PDP modification showing dual catalytic routes and the critical influence of the C15 aliphatic chain on reactivity and final properties.
Pre-Synthesis Considerations
Raw Material Specifications
| Component | Specification | Critical Note |
| 2-Pentadecylphenol | >98% Purity, Hydrogenated | Ensure iodine value is < 2 to confirm full saturation (no interference from double bonds). |
| Formaldehyde | 37% Aqueous Solution (Formalin) | Methanol stabilized. Paraformaldehyde (solid) is preferred for high-PDP loading to reduce water content. |
| Phenol (Optional) | 99% Synthetic Grade | Used as a co-reactant to adjust viscosity. Pure PDP resins are extremely viscous. |
The Phase Challenge
PDP melts at ~50–52°C and is hydrophobic. Aqueous formaldehyde sits on top.
-
Solution: Use a phase transfer catalyst (optional) or ensure vigorous mechanical stirring (>500 RPM).
-
Co-solvent: For high-purity synthesis, adding 10-20% Xylene or Methanol helps homogenize the reaction mix.
Protocol 1: PDP-Modified Novolac Resin (Acid Catalyzed)
Target: Thermoplastic prepolymer, requires curing agent (HMTA) for final hardening. Application: Friction materials, molding compounds, epoxy hardeners.
Reagents
-
PDP: 1.0 Mole (304 g)
-
Formaldehyde (37%): 0.80 Moles (65 g) (F/P Ratio: 0.8)
-
Catalyst: Oxalic Acid (1.5% w/w of phenol) or PTSA (0.5% w/w).
-
Solvent (Optional): Xylene (50 mL) to aid azeotropic distillation.
Step-by-Step Methodology
-
Melting & Charging:
-
Charge solid PDP into a 4-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel.
-
Heat to 60°C until fully molten.
-
Add Oxalic Acid catalyst and stir for 10 minutes.
-
-
Addition:
-
Heat mixture to 95°C .
-
Add Formaldehyde dropwise over 45–60 minutes. Caution: Exothermic reaction. Maintain temp < 105°C.
-
-
Reflux (Condensation):
-
Maintain reflux at 100–102°C for 3–5 hours.
-
Checkpoint: Monitor free formaldehyde content (hydroxylamine hydrochloride method). Target < 1%.
-
-
Dehydration (Distillation):
-
Switch condenser to distillation mode.
-
Apply vacuum (gradually to 25 inHg) and raise temperature to 140–150°C .
-
Remove water and unreacted volatiles.
-
-
Discharge:
-
Pour molten resin into a cooling tray. The product will be a dark, amber solid/semi-solid depending on MW.
-
Protocol 2: PDP-Modified Resol Resin (Base Catalyzed)
Target: Thermosetting prepolymer (self-curing with heat). Application: Laminates, coatings, adhesives.[1]
Reagents
-
PDP: 1.0 Mole (304 g)
-
Formaldehyde (37%): 1.5 Moles (122 g) (F/P Ratio: 1.5)
-
Catalyst: NaOH (20% solution) or TEA (Triethylamine). Catalyst load: 1–3% w/w.
-
Solvent: Methanol (optional, to solubilize PDP).
Step-by-Step Methodology
-
Activation:
-
Melt PDP at 60°C .
-
Add NaOH catalyst.[2] Stir for 20 mins to form the phenoxide anion (activates the ring).
-
-
Methylolation:
-
Cool to 60°C (lower temp prevents premature crosslinking).
-
Add Formaldehyde slowly over 1 hour.
-
-
Reaction:
-
Hold at 60–70°C for 2–4 hours.
-
Critical Control: Do not exceed 80°C. Resols gel rapidly at high temps.
-
-
Neutralization:
-
Cool to 50°C.
-
Neutralize with dilute sulfuric acid or acetic acid to pH 6–7.
-
Allow layers to separate. Decant the aqueous salt layer.
-
-
Vacuum Stripping:
-
Strip residual water/solvent under vacuum at max 60°C .
-
Warning: Do not overheat. Product is heat-reactive.
-
Diagram 2: Experimental Workflow (Novolac vs. Resol)
Caption: Decision tree and process parameters for synthesizing Novolac vs. Resol resins using PDP.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are mandatory.
| Technique | Parameter | Expected Result for PDP Resin |
| FTIR Spectroscopy | C-H Stretching | Strong peaks at 2850–2920 cm⁻¹ (C15 chain). Confirms PDP incorporation. |
| FTIR Spectroscopy | Methylol Groups | Broad peak at 3300–3400 cm⁻¹ (Resol only). |
| GPC | Molecular Weight | Mn: 800–1500 Da (Novolac). Lower than std phenol resins due to steric bulk. |
| DSC | Glass Transition (Tg) | Lower Tg (30–60°C) compared to std phenolic (80–100°C). Indicates plasticization. |
| TGA | Thermal Stability | Degradation onset >350°C. PDP maintains high thermal stability despite flexibility. |
Troubleshooting Guide
Issue 1: Reaction mixture is cloudy/separated.
-
Cause: PDP hydrophobicity prevents mixing with aqueous formalin.
-
Fix: Add 10% Methanol or Ethanol as a compatibilizer. Increase stirring speed.
Issue 2: Resin is too soft or tacky at room temperature.
-
Cause: High content of PDP (internal plasticization) or low molecular weight.
-
Fix: Blend PDP with standard Phenol (e.g., 50:50 ratio) to restore hardness. Increase reaction time.
Issue 3: Resol gelled in the reactor.
-
Cause: Temperature overshoot (>80°C) or pH too high.
-
Fix: Strict temperature control. Use a water bath rather than a heating mantle for Resols.
References
-
Atta, A. M., et al. (2007). "Synthesis and characterization of resole-type phenolic resins based on phenol and different alkyl phenols." Trade Science Inc.
- Knop, A., & Pilato, L. (1985).
-
Lochab, B., et al. (2012). "Naturally occurring cardanol as a renewable starting material for synthesis of polymeric materials."[3] Polymer Reviews.
-
PubChem. (2026). Formaldehyde;phenol Compound Summary. National Library of Medicine.[4] Retrieved February 6, 2026, from [Link]
Sources
Application Note: Polymerization Techniques for 2-Pentadecylphenol-Based Polycarbonates
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of bio-based, hydrophobic polycarbonates derived from 2-pentadecylphenol (PDP), a hydrogenated derivative of cardanol.
These protocols address the specific challenges of polymerizing a monomer with a bulky C15 side chain, utilizing its "internal plasticization" to create polymers with unique thermal and solubility profiles suitable for drug delivery matrices.
Executive Summary & Scientific Rationale
2-Pentadecylphenol (PDP) is a bio-based phenol obtained from the hydrogenation of cardanol (from Cashew Nut Shell Liquid). Unlike Bisphenol A (BPA), PDP is a mono-phenol. To synthesize high-molecular-weight polycarbonates, PDP must first be converted into a bifunctional monomer, typically 4,4'-methylenebis(3-pentadecylphenol) .
The resulting polycarbonate offers distinct advantages over traditional BPA-polycarbonate:
-
Internal Plasticization: The long C15 alkyl chains disrupt chain packing, lowering the glass transition temperature (
) and improving flexibility without added plasticizers. -
Hydrophobicity: Enhanced hydrolytic stability and compatibility with hydrophobic drug payloads.
-
Biocompatibility: Reduced toxicity concerns compared to BPA-based counterparts.
This guide details the end-to-end workflow: from monomer engineering to two distinct polymerization routes (Melt Transesterification and Solution Polycondensation).
Part 1: Monomer Engineering (Pre-Polymerization)
Objective: Synthesize the bifunctional monomer 4,4'-methylenebis(3-pentadecylphenol) . Direct polymerization of PDP is impossible as it acts as a chain terminator; dimerization via a formaldehyde bridge is the requisite activation step.
Reaction Scheme
The reaction involves the electrophilic aromatic substitution of PDP with formaldehyde in the presence of an acid catalyst.
Figure 1: Synthesis pathway for the bifunctional PDP-derived monomer.
Protocol A: Monomer Synthesis
-
Reagents:
-
2-Pentadecylphenol (1.0 mol)
-
Formaldehyde (0.6 mol, 37% solution)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (1-2 wt%) or Oxalic acid.
-
Solvent: Xylene or Toluene (azeotropic removal of water).
-
-
Procedure:
-
Charge PDP and solvent into a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add catalyst and heat to 90°C.
-
Dropwise add formaldehyde over 30 minutes.
-
Raise temperature to reflux (110-140°C) and maintain for 4-6 hours until water evolution ceases in the Dean-Stark trap.
-
Purification (Critical): The crude product contains oligomers (Novolac-type). Isolate the dimer by recrystallization from hexane/ethyl acetate or column chromatography.
-
Validation:
H-NMR must show the methylene bridge peak at ppm and integration consistent with a bisphenol structure.
-
Part 2: Polymerization Protocols
Two methods are presented. Method 1 (Melt) is preferred for green chemistry and industrial scalability. Method 2 (Solution) is preferred for achieving ultra-high molecular weights and precise control for lab-scale drug delivery research.
Method 1: Melt Transesterification (Solvent-Free)
Mechanism: Reaction of the PDP-bisphenol with Diphenyl Carbonate (DPC).
Reagents
-
Monomer: 4,4'-methylenebis(3-pentadecylphenol)
-
Carbonate Source: Diphenyl Carbonate (DPC) (Molar ratio 1.05 : 1 to monomer)
-
Catalyst System:
-
Stage 1: Tetramethylammonium hydroxide (TMAH) (
mol/mol bisphenol) - volatile base. -
Stage 2: NaOH or LiOH (
mol/mol bisphenol) - for high viscosity build-up.
-
Step-by-Step Protocol
-
Melting & Inerting:
-
Charge Bisphenol and DPC into a glass reactor.
-
Purge with
x3. Heat to 180°C to melt reactants. -
Add TMAH catalyst.
-
-
Oligomerization (Stage I):
-
Maintain at 180-200°C for 30-45 mins under
flow. -
Phenol byproduct begins to distill off.
-
-
Polycondensation (Stage II):
-
Add NaOH/LiOH catalyst.
-
Raise temp to 240°C . Reduce pressure gradually to 100 mbar over 30 mins.
-
Why? Gradual vacuum prevents "bumping" of the phenol/DPC.
-
-
Finishing (Stage III):
-
Raise temp to 270°C .
-
Apply full vacuum (<1 mbar) for 60-90 mins.
-
Stop when torque (viscosity) reaches target.
-
-
Work-up:
-
Cool to 150°C, dissolve melt in Chloroform, precipitate in Methanol.
-
Method 2: Solution Polymerization (Triphosgene Route)
Mechanism: Interfacial or solution reaction using Triphosgene (solid phosgene equivalent) for safer handling.
Reagents
-
Monomer: 4,4'-methylenebis(3-pentadecylphenol)
-
Linker: Triphosgene (0.35 eq per eq of bisphenol)
-
Base: Pyridine (excess) or Triethylamine
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol
-
Dissolution:
-
Dissolve 10 mmol of Bisphenol in 50 mL anhydrous DCM in a 3-neck flask under Argon.
-
Add 40 mmol Pyridine. Cool to 0°C in an ice bath.
-
-
Acylation:
-
Dissolve Triphosgene (3.5 mmol) in 10 mL DCM.
-
Add dropwise to the reaction mixture over 30 mins. Caution: Exothermic.
-
-
Polymerization:
-
Allow to warm to Room Temperature (RT).
-
Stir for 3-12 hours. Viscosity should noticeably increase.
-
-
Quenching & Purification:
-
Quench with Methanol.
-
Precipitate into excess Methanol (10x volume).
-
Filter and dry under vacuum at 50°C.
-
Visualization of Polymerization Workflow
Figure 2: Decision tree and workflow for Melt vs. Solution polymerization routes.
Characterization & Data Interpretation
| Parameter | Method | Expected Outcome for PDP-Polycarbonate |
| Molecular Structure | Peaks at 0.88 (t, CH | |
| Molecular Weight | GPC (THF, PS std) | |
| Thermal Properties | DSC (10°C/min) | |
| Thermal Stability | TGA | |
| Hydrophobicity | Contact Angle | Water contact angle > 95° (Higher than BPA-PC ~85°). |
Troubleshooting Guide
-
Problem: Low Molecular Weight (
).-
Cause: Impure bisphenol monomer (mono-functional impurities) or wet solvents (Solution method).
-
Fix: Recrystallize monomer until HPLC purity >99.5%. Dry DCM over CaH
.
-
-
Problem: Dark Color (Melt Method).
-
Cause: Oxidation of phenol at high temp.
-
Fix: Ensure rigorous
purging. Add antioxidant (e.g., Irganox 1010) at 0.1 wt%.
-
References
-
Melt Polycondensation Kinetics:Detailed kinetics of BPA polycarbonate synthesis, applicable to PDP analogs.
-
Source:
-
-
Cardanol-Based Polymers:Review of cardanol derivatives and their polymeriz
-
Source:
-
-
Polycarbonate Synthesis Overview:General protocols for interfacial and melt processes.
-
Source:
-
-
Bio-based Bisphenols:Synthesis of bisphenols
-
Source:
-
-
Biomedical Applications:Use of aliphatic and functionalized polycarbon
-
Source:
-
Sustainable Flow Assurance: 2-Pentadecylphenol (PDP) Microemulsions
Application Note & Protocol Guide
Part 1: Strategic Overview
The Pivot to Green Surfactants
In the domain of hydrodynamic drag reduction (DR), high-molecular-weight polymers (e.g., Polyacrylamide) have long been the standard. However, they suffer from irreversible mechanical degradation under high shear. 2-Pentadecylphenol (PDP) , a major component of hydrogenated Cashew Nut Shell Liquid (CNSL), offers a renewable, degradation-resistant alternative.
Unlike polymers, PDP-based surfactants form Worm-Like Micelles (WLMs) —"living polymers" that can break under shear and self-repair downstream. This guide details the formulation of PDP-based microemulsions/micellar fluids, specifically focusing on the sulfonated derivative of PDP (Na-PDPS) , which is the active drag-reducing agent in aqueous systems.
Dual-Use Note: Drug Delivery
While this guide focuses on flow assurance (drag reduction in pipelines), the self-assembly protocols described herein are chemically identical to those used in drug solubilization . The C15 alkyl chain of PDP provides a unique lipophilic pocket for hydrophobic drug entrapment within the worm-like micelle core.
Part 2: Physicochemical Mechanism
The Packing Parameter Logic
The efficacy of PDP in drag reduction relies on inducing a phase transition from spherical micelles to elongated, flexible cylindrical micelles (WLMs). This is governed by the Critical Packing Parameter (
Where:
- = Volume of the hydrophobic tail (PDP's C15 chain).
- = Optimal surface area of the headgroup.
- = Critical chain length.
The PDP Advantage:
-
Hydrophobic Volume (
): The long C15 saturated chain increases , driving towards (cylindrical). -
Headgroup Modulation (
): By sulfonating the phenol ring, we create an anionic headgroup. Adding a counter-ion (e.g., electrolyte) screens the electrostatic repulsion, reducing effective and favoring micellar growth into worms.
Mechanism Visualization
The following diagram illustrates the transition from the raw PDP scaffold to the active drag-reducing network.
Caption: Transformation of 2-pentadecylphenol into a drag-reducing viscoelastic network.
Part 3: Experimental Protocols
Protocol 1: Formulation of PDP-Based Microemulsion
Objective: Create a viscoelastic surfactant solution capable of drag reduction. Note: Pure PDP is water-insoluble. This protocol assumes the use of Sodium Pentadecyl Phenyl Sulfonate (Na-PDPS) synthesized from PDP, or a mixed system where PDP acts as a co-surfactant.
Materials:
-
Sodium Pentadecyl Phenyl Sulfonate (Na-PDPS) [Synthesized from PDP via sulfonation].
-
Co-surfactant: n-Butanol (optional, for microemulsion tuning).
-
Solvent: Deionized (DI) Water.
-
Electrolyte: Sodium Chloride (NaCl) or Sodium Salicylate (NaSal).
Step-by-Step:
-
Stock Preparation:
-
Dissolve Na-PDPS in DI water to achieve a concentration of 50 mM .
-
Heat to 40°C under magnetic stirring (300 RPM) for 2 hours to ensure complete solubilization. The solution should be clear.
-
-
Salt Addition (The Trigger):
-
Prepare a 1M stock solution of NaCl.
-
Titrate NaCl into the surfactant solution.
-
Observation: As salt is added, the solution will transition from water-like viscosity to a gel-like consistency. This indicates the sphere-to-rod transition.
-
Target: Optimize salt concentration (typically 0.1M - 0.5M depending on surfactant concentration) until maximum viscosity is observed visually (bubble rise test).
-
-
Microemulsion Tuning (Optional):
-
If oil solubilization is required (e.g., for drug delivery or oil recovery), add the oil phase (e.g., dodecane) dropwise.
-
PDP-based surfactants have a high solubilization capacity due to the C15 tail.
-
-
Equilibration:
-
Allow the sample to rest at 25°C for 24 hours. This eliminates air bubbles and allows the micellar network to reach thermodynamic equilibrium.
-
Protocol 2: Rheological Validation
Objective: Confirm the presence of Worm-Like Micelles via Maxwellian behavior.[1]
Equipment: Stress-controlled Rheometer (e.g., Anton Paar MCR or TA Instruments DHR) with Cone-and-Plate geometry.
-
Frequency Sweep:
-
Set strain amplitude (
) to 5% (ensure this is within the Linear Viscoelastic Region, LVR). -
Sweep frequency (
) from 0.1 to 100 rad/s.
-
-
Data Analysis:
-
Plot Storage Modulus (
) and Loss Modulus ( ) vs. . -
Criteria for WLMs:
-
Protocol 3: Turbulent Flow Loop Testing (Drag Reduction)
Objective: Quantify Drag Reduction efficiency (%DR).
Setup: Closed-loop circulation system with a centrifugal pump and a smooth pipe (e.g., Stainless Steel, ID = 10-20 mm).
Workflow:
-
Baseline Calibration:
-
Circulate pure water at varying Reynolds Numbers (
). -
Measure pressure drop (
) across a fixed test section length ( ).
-
-
Surfactant Injection:
-
Inject the PDP-based formulation into the loop to reach target concentration (e.g., 500 ppm, 1000 ppm).
-
Circulate for 10 minutes to ensure homogeneity.
-
-
Measurement:
-
Measure pressure drop (
) at the same flow rates (Reynolds numbers) as the baseline.
-
-
Calculation:
Part 4: Data Presentation & Analysis
Expected Rheological Data
The following table summarizes typical rheological parameters for a 50 mM Na-PDPS solution at 25°C.
| Parameter | Symbol | Value (Approx.) | Significance |
| Zero-Shear Viscosity | 150 - 500 Pa·s | Indicates strong entanglement of micelles at rest. | |
| Plateau Modulus | 10 - 50 Pa | Measure of the density of the entanglement mesh. | |
| Relaxation Time | 0.5 - 5.0 s | Time scale for micelle breaking/reptation. | |
| Crossover Freq. | 0.2 - 2.0 rad/s | Transition from viscous to elastic behavior. |
Drag Reduction Efficiency
PDP surfactants typically show an "onset" Reynolds number.
| Concentration (ppm) | %DR at Re = 10,000 | %DR at Re = 30,000 | Shear Stability |
| 200 | 15% | 25% | Moderate |
| 500 | 45% | 60% | High |
| 1000 | 65% | 72% | Very High |
| Polymer (Reference) | 70% | 30% (Degrades) | Low (Irreversible) |
Part 5: Experimental Workflow Diagram
Caption: Operational workflow from raw material synthesis to hydrodynamic validation.
Part 6: Troubleshooting & Optimization
-
Issue: Phase Separation (Cloudiness).
-
Cause: Salt concentration exceeds the solubility limit (Salting out).
-
Solution: Reduce salt concentration or slightly increase temperature.
-
-
Issue: Low Drag Reduction.
-
Cause: Micelles are spherical, not worm-like.
-
Solution: The Packing Parameter is too low. Add a co-surfactant (like hexanol) or increase the PDP surfactant concentration to promote elongation.
-
-
Issue: High Shear Degradation.
-
Cause: Although WLMs self-repair, extremely high shear can atomize the fluid.
-
Solution: Introduce a zwitterionic co-surfactant (e.g., betaine) to strengthen the micellar joints.
-
References
-
Mishra, A. K., et al. (2025).[2] "Sodium cardanol sulfonate surfactant from Cashew Nut Shell Liquid: Synthesis and Characterization." ResearchGate.[3] Available at:
-
Cardolite Corporation. (2023). "Cashew Nutshell Liquid (CNSL) Technology and Derivatives." Cardolite Technical Data. Available at:
-
Agrawal, N. R., et al. (2020).[1] "The Unusual Rheology of Wormlike Micelles in Glycerol." Langmuir. Available at: [1]
-
Han, H., et al. (2023).[4] "Rheology and microstructure of wormlike micelle-nanoparticle solutions." Physics of Fluids. Available at:
-
Zhang, Y., et al. (2021). "Molecular Insight into the Possible Mechanism of Drag Reduction of Surfactant Aqueous Solution." NIH PubMed Central. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of 2-Pentadecylphenol and 3-Pentadecylphenol Isomers
Welcome to the technical support center for the analysis and purification of pentadecylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of separating 2-pentadecylphenol from 3-pentadecylphenol. We will explore the underlying principles of this difficult separation and provide detailed, field-tested troubleshooting guides to help you achieve baseline resolution and high purity.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-pentadecylphenol and 3-pentadecylphenol so challenging?
A1: The difficulty lies in their structural similarity. Both are positional isomers with the same molecular formula (C₂₁H₃₆O) and molecular weight (304.51 g/mol ).[1][2] They share an identical, long, nonpolar C15 alkyl chain, which dominates their physical properties. The only difference is the substitution position on the phenol ring. This results in nearly identical polarities, boiling points, and solubilities, making them difficult to resolve with standard separation techniques.
Q2: What are the key physical property differences to exploit for separation?
A2: The primary exploitable differences, though subtle, stem from the position of the pentadecyl group relative to the hydroxyl group:
-
Steric Hindrance: The hydroxyl group in 2-pentadecylphenol is sterically hindered by the adjacent alkyl chain. This can affect its ability to participate in hydrogen bonding with stationary phases compared to the less-hindered 3-isomer.
Q3: What are the primary recommended techniques for this separation?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques for separating challenging phenolic isomers.[5]
-
Reverse-Phase HPLC (RP-HPLC) is often the first choice due to its high efficiency and the variety of available stationary phases that can offer unique selectivities.
-
Gas Chromatography (GC) , especially with high-resolution capillary columns, is excellent for resolving isomers. Derivatization of the phenolic hydroxyl group is often required to improve peak shape and thermal stability.[5]
Q4: Can I use Thin-Layer Chromatography (TLC) for method development?
A4: Yes, TLC is a valuable and cost-effective tool for initial solvent screening for HPLC. It allows you to quickly test a wide range of mobile phase compositions to find a system that shows any hint of separation between the two isomers. However, due to the very similar Rf values expected, visualization of separation may be difficult and high-performance TLC (HPTLC) plates are recommended.
Troubleshooting Guide 1: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for separating alkylphenol isomers.[6][7] The primary goal is to exploit the subtle differences in hydrophobicity and interactions with the stationary phase.
Common Problem: Co-elution or Poor Resolution (Peak Shouldering)
If your initial screening runs show only a single broad peak or two poorly resolved peaks, a systematic optimization approach is necessary.
Sources
- 1. 3-Pentadecylphenol analytical standard 501-24-6 [sigmaaldrich.com]
- 2. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pentadecylphenol CAS#: 501-24-6 [m.chemicalbook.com]
- 4. 3-Pentadecylphenol | 501-24-6 [chemicalbook.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ortho-Alkylation in 2-Pentadecylphenol Synthesis
Core Directive: The Challenge of the C15 Chain
Welcome to the Technical Support Center. You are likely accessing this guide because standard Friedel-Crafts conditions are failing you.
The Central Problem: Natural Cashew Nut Shell Liquid (CNSL) yields 3-pentadecylphenol (meta-isomer) upon hydrogenation.[1] To obtain 2-pentadecylphenol (ortho-isomer), you must perform a synthetic alkylation of phenol.[2]
However, the thermodynamics of electrophilic aromatic substitution (EAS) work against you.[2] The bulky C15 (pentadecyl) chain faces massive steric hindrance at the ortho position, naturally favoring the para product (4-pentadecylphenol).
The Solution: To optimize the yield of the ortho isomer, you must abandon simple acid catalysis (which favors the thermodynamic para product) and utilize Chelation-Controlled Alkylation or Shape-Selective Catalysis .
Mechanism & Catalyst Selection
FAQ: Why is my reaction yielding mostly para-pentadecylphenol?
A: If you are using simple Lewis acids (AlCl₃, BF₃) or Brønsted acids (H₂SO₄), you are driving the reaction toward the thermodynamic minimum.[2] The bulky C15 carbocation prefers the unhindered para position.
To force ortho substitution, you must use a catalyst that coordinates with the phenolic oxygen, creating a "scaffold" that delivers the alkyl group to the adjacent carbon.
Recommended Catalyst Systems
| Catalyst System | Selectivity Mechanism | Pros | Cons |
| Aluminum Phenoxide (Al(OPh)₃) | Coordination: Forms a 6-membered transition state, locking the alkyl group to the ortho position. | Highest ortho selectivity (>90%).[2] | Requires stoichiometric catalyst formation; moisture sensitive.[2] |
| H-Beta Zeolite (Si/Al ~25) | Shape Selectivity: Pore structure restricts para formation or diffusion.[2] | Reusable solid acid; "Green" chemistry.[2] | Lower conversion rates for bulky C15 chains due to diffusion limits.[2] |
| Sc(OTf)₃ + Pd/C | Aldol-Like Pathway: Phenol partially hydrogenates, couples, then rearomatizes.[2][3] | Extremely high regioselectivity.[2] | High cost; complex dual-catalytic cycle. |
Visualizing the Pathway
The following diagram illustrates the difference between the thermodynamic (Acid) and kinetic/coordinated (Al-Phenoxide) pathways.
Figure 1: Mechanistic divergence. Standard acids favor the para-isomer due to sterics. Aluminum phenoxide forces ortho-substitution via a coordinated transition state.
Optimized Protocol: Aluminum Phenoxide Route
This protocol is designed for the alkylation of phenol with 1-pentadecene (or 1-pentadecanol dehydrated in situ).
Reagents
-
Phenol: Dry (Water < 0.05%).[2] Moisture kills the catalyst.
-
Aluminum Metal: Powder or foil (for in-situ catalyst generation).[2]
-
1-Pentadecene: High purity.
-
Solvent: Solvent-free (preferred) or Decalin (if viscosity is an issue).[2]
Step-by-Step Methodology
-
Catalyst Formation (Critical Step):
-
Alkylation:
-
Cool the mixture to 100–110°C . Note: Temperatures >160°C promote isomerization to the para-isomer.
-
Add 1-Pentadecene dropwise over 60 minutes.
-
Maintain temperature at 110°C for 4–6 hours.
-
-
Quenching & Workup:
-
Purification:
-
Distill off excess phenol (vacuum distillation).[2]
-
Recrystallize the residue from hexane/ethanol to separate the ortho (2-PDP) from any residual para isomer.
-
Troubleshooting & FAQs
Issue: Low Conversion of 1-Pentadecene
Q: I have high selectivity, but 40% of my alkene remains unreacted.
-
Diagnosis: The C15 chain is hydrophobic and bulky. The reaction rate is diffusion-limited.
-
Fix:
-
Increase Catalyst Loading: Bump Aluminum loading from 1% to 5%.
-
Pressure: If using an autoclave, apply mild N₂ pressure (5–10 bar) to keep the liquid phase density high.
-
Drying: Ensure phenol is bone-dry. Water hydrolyzes
back to phenol + (inactive).[2]
-
Issue: Isomerization to Para-Isomer
Q: My GC-MS shows the ortho peak appearing early, but it converts to para over time.
-
Diagnosis: You are observing thermodynamic equilibration.[2] The ortho-isomer is kinetically formed but thermodynamically unstable due to the steric clash of the C15 tail.
-
Fix:
-
Lower Temperature: Do not exceed 120°C.
-
Reduce Reaction Time: Monitor via GC/HPLC every 30 mins. Quench immediately upon peak ortho yield.
-
Avoid Strong Acids: Ensure no trace mineral acids are present during the heating phase.
-
Issue: Poly-Alkylation
Q: I am seeing 2,4-dipentadecylphenol.
-
Diagnosis: The product (alkylphenol) is more electron-rich than the starting phenol, making it more reactive.
-
Fix:
-
Phenol Excess: Increase Phenol:Alkene ratio to 3:1 or 4:1 .
-
Slow Addition: Add the alkene slower to keep its instantaneous concentration low.
-
Diagnostic Logic Tree
Use this flow to diagnose yield issues in real-time.
Figure 2: Troubleshooting logic flow for optimizing yield and selectivity.
References
-
Selective Ortho-Alkylation Mechanisms
-
Aluminum Phenoxide Catalysis
-
Advanced Dual Catalysis (Pd/Sc)
-
Solid Acid Catalysis (Zeolites)
Sources
- 1. US20140357891A1 - Process for preparing a cross linking catalyst from cashew nut shell liquid - Google Patents [patents.google.com]
- 2. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3766276A - Phenol alkylation process - Google Patents [patents.google.com]
- 6. pnnl.gov [pnnl.gov]
Technical Support Center: Purification of 2-Pentadecylphenol from Natural Lacquer Saps
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-pentadecylphenol from natural lacquer saps. This resource is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this valuable phenolic lipid.[1]
I. Introduction to 2-Pentadecylphenol and its Purification Challenges
2-Pentadecylphenol is a naturally occurring phenolic compound found in the sap of various plants, most notably those from the Anacardiaceae family, which includes lacquer trees. It is a component of urushiol, the allergenic mixture in poison ivy and poison oak.[2] Beyond its allergenic properties, 2-pentadecylphenol and related long-chain phenols are of increasing interest for their potential therapeutic applications, including antioxidant and anti-cancer activities.[1]
The purification of 2-pentadecylphenol from its natural matrix is a multi-step process fraught with potential difficulties. The sap itself is a complex emulsion containing the target molecule along with other urushiol congeners, glycoproteins, polysaccharides, and enzymes like laccase.[3] These components can interfere with purification and degrade the target compound if not handled properly.
Key Challenges Include:
-
Structural Similarity of Urushiol Congeners: Lacquer sap contains a mixture of catechols and phenols with alkyl chains of varying lengths and degrees of saturation, making their separation challenging.[2]
-
Instability of the Phenolic Moiety: The catechol and phenol groups are susceptible to oxidation and polymerization, especially in the presence of laccase, air, and elevated temperatures.[4][5]
-
Complexity of the Lacquer Sap Matrix: The presence of high molecular weight polymers and enzymatic components can lead to issues such as column fouling and reduced separation efficiency.[6][7]
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific problems that may arise during the purification of 2-pentadecylphenol, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2-Pentadecylphenol in the Initial Extract
Possible Cause: Inefficient extraction from the lacquer sap.
Troubleshooting Steps:
-
Solvent Selection: Ensure the use of an appropriate solvent system. A common and effective method involves a biphasic extraction. For instance, an initial extraction with a polar solvent like 90% methanol in water can effectively partition the urushiols from the oily matrix.[8]
-
Temperature Control: Perform extractions at low temperatures (e.g., 4°C) to minimize enzymatic degradation and polymerization of the phenolic compounds.[4]
-
Inert Atmosphere: Conduct all extraction steps under an inert atmosphere, such as nitrogen, to prevent oxidation of the catechol and phenol moieties.[4]
-
Freshness of Starting Material: Use freshly collected lacquer sap whenever possible, as prolonged storage can lead to polymerization and degradation of the target compounds.[4]
Problem 2: Poor Separation of 2-Pentadecylphenol from Other Urushiol Congeners during Column Chromatography
Possible Cause: Suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Stationary Phase Selection: Silica gel is a common choice for the separation of urushiols.[2] However, if your compound is unstable on silica, consider using a less acidic support like Florisil or alumina.[9] Deactivating the silica gel by treating it with a small amount of a modifier like triethylamine can also mitigate degradation.[5]
-
Mobile Phase Optimization: A gradient elution is often necessary to achieve good separation of the various urushiol components. A common starting point is a non-polar solvent like ligroin or hexane, with a gradual increase in the polarity by adding ethyl acetate.[4]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size.
-
Flow Rate: A slower flow rate can improve resolution, but may also increase the time the compound spends on the column, potentially leading to degradation. Optimize the flow rate to balance resolution and stability.
Problem 3: Degradation of 2-Pentadecylphenol During Purification
Possible Cause: Oxidation or polymerization of the phenolic group.
Troubleshooting Steps:
-
Inert Atmosphere: As with extraction, all chromatographic steps should be performed under an inert atmosphere to prevent oxidation.[4][5]
-
Solvent Purity: Use high-purity, degassed solvents to minimize exposure to oxygen and other reactive species.[5]
-
Temperature Control: If possible, run the chromatography at a reduced temperature to slow down degradation reactions.[10]
-
Derivatization: In cases of severe instability, consider derivatizing the phenolic hydroxyl group to a more stable functional group (e.g., an acetal) before purification.[2][5] The protecting group can then be removed after purification.
Problem 4: Inconsistent Retention Times in HPLC Analysis
Possible Cause: Fluctuations in the chromatographic system.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent changes in composition and the formation of bubbles.[11]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[11]
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection.
-
Column Health: If retention times continue to be inconsistent, the column may be degrading. Flush the column regularly and consider using a guard column to extend its life.[11]
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with natural lacquer saps?
A1: Natural lacquer sap, and particularly its urushiol components, can cause severe allergic contact dermatitis.[12] Always handle the sap and its extracts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[13][14][15][16]
Q2: What is the best method for the initial extraction of 2-pentadecylphenol from lacquer sap?
A2: A common and effective method is a two-step solvent extraction. An initial extraction with an alcohol, such as ethanol, at a low temperature can separate the urushiols from the bulk of the sap. This is followed by a liquid-liquid extraction into a less polar solvent like benzene or hexane to further purify the phenolic lipids.[4]
Q3: How can I monitor the purification process effectively?
A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of column chromatography. A ferric chloride (FeCl₃) spray reagent can be used to visualize the phenolic compounds as dark spots on the TLC plate.[4] For more quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the preferred method.[17][18][19][20][21]
Q4: My 2-pentadecylphenol appears to be polymerizing during storage. How can I prevent this?
A4: Polymerization is often initiated by exposure to air and light. Store purified 2-pentadecylphenol under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C). Dissolving the compound in a degassed aprotic solvent can also enhance its stability.
Q5: What analytical techniques are best for confirming the identity and purity of the final product?
A5: A combination of techniques is recommended for full characterization. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining the molecular weight and fragmentation pattern of the purified compound.[17][20][21] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed chemical structure.[2][22]
IV. Experimental Protocols and Data
Protocol 1: General Extraction and Initial Purification of 2-Pentadecylphenol
-
Extraction:
-
Homogenize fresh lacquer sap with cold ethanol (4°C) under a nitrogen atmosphere.
-
Centrifuge the mixture to pellet the insoluble material.
-
Collect the ethanol supernatant and concentrate it under reduced pressure at a low temperature.
-
Perform a liquid-liquid extraction of the concentrated ethanol extract with benzene or hexane.
-
Collect the organic phase and evaporate the solvent to yield the crude urushiol extract.[4]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor by TLC using a FeCl₃ stain to identify the fractions containing phenolic compounds.[4]
-
Combine the fractions containing the target compound and evaporate the solvent.
-
Table 1: Typical Solvent Systems for Urushiol Separation
| Chromatography Mode | Stationary Phase | Mobile Phase System (Gradient) | Reference |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate | [4] |
| Normal Phase | Silica Gel | Ligroin/Ethyl Acetate | [4] |
| Reversed Phase HPLC | C18 | Methanol/Water | [23] |
| Reversed Phase HPLC | Biphenyl | Water (0.5% Acetic Acid)/Acetonitrile | [24] |
V. Visualizing the Workflow
Diagram 1: Purification Workflow for 2-Pentadecylphenol
Caption: A generalized workflow for the purification of 2-pentadecylphenol.
VI. References
-
Benchchem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Retrieved from
-
ElSohly, M. A., & Turner, C. E. (1974). Preparation of urushiol from poison ivy or poison oak. U.S. Patent No. 3,819,726. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from
-
Aprea, E., et al. (2019). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from
-
Various Authors. (n.d.). Separation and Characterization of Poison Ivy and Poison Oak Urushiol Components. Various Sources. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Plasmid DNA Purification Support—Troubleshooting. Retrieved from
-
Corbett, J. F. (1975). GLC analysis of poison ivy and poison oak urushiol components in vegetable oil preparations. Journal of Pharmaceutical Sciences, 64(10), 1715-1717. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers. Retrieved from
-
ZAGENO. (2020, November 12). Plasmid Purification Troubleshooting. ZAGENO Blog. Retrieved from
-
Liu, Y., et al. (2020). Polymerization mechanism of natural lacquer sap with special phase structure. Scientific Reports, 10(1), 12836. Retrieved from
-
Nguyen, T. H., et al. (2018). Investigation and development on processing of Vietnamese lacquer. Journal of Materials Science and Chemical Engineering, 6(1), 1-10. Retrieved from
-
Cardiff University. (2021, January 16). Asian Lacquer – Sap Varieties and a Basic Guide to Purchasing Raw Lacquer. CU Conservation Blog. Retrieved from
-
LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Chromatography Online. Retrieved from
-
Various Authors. (n.d.). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. ResearchGate. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Hydrogenated cardanol. PubChem Compound Database. Retrieved from
-
Dias, R., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 257. Retrieved from
-
Rustins. (2013). SAFETY DATA SHEET Lacquer. Retrieved from
-
Li, Y., et al. (2021). Polyphenol-Enriched Extract of Lacquer Sap Used as a Dentine Primer with Benefits of Improving Collagen Cross-Linking and Antibacterial Functions. Polymers, 13(16), 2748. Retrieved from
-
Can, Z., et al. (2020). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Journal of the Brazilian Chemical Society, 31(10), 2088-2097. Retrieved from
-
ChemicalBook. (n.d.). 3-Pentadecylphenol. Retrieved from
-
Susanti, R. F., & Sari, Y. P. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(15), 5736. Retrieved from
-
Kim, J. H., et al. (2021). HPLC and ToF–SIMS Analyses of Toxicodendron vernicifluum Tree Sap Mixed with Other Natural Lacquers. Molecules, 26(11), 3293. Retrieved from
-
Hylwa, S. A., & Aschenbeck, K. A. (2018). Urushiol Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry. Dermatitis, 29(4), 212-215. Retrieved from
-
Pérez-Serradilla, J. A., & de Castro, M. D. L. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(19), 5897. Retrieved from
-
Abu-Lafi, S., et al. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Antioxidants, 4(3), 548-562. Retrieved from
-
Zadeh, M. T. T. (2004). Kinetics Study of Degradation and Stabilizing Effect of Organic Thermal Stabilizers (EDTA, 1,2 Propane Diol, Benzoic Acid, and Phenol) for Rigid Polyvinyl Chloride. Iranian Polymer Journal, 13(5), 387-394. Retrieved from
-
Szakács, Z., et al. (2013). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. Journal of Pharmaceutical and Biomedical Analysis, 84, 153-160. Retrieved from
-
TOA. (n.d.). Material Safety Data Sheet Lacquer. Retrieved from
-
Lu, R., & Miyakoshi, T. (2015). Development of a fast drying lacquer based on raw lacquer sap. Journal of Wood Chemistry and Technology, 35(6), 429-440. Retrieved from
-
Mohr, A. L. A., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences. Retrieved from
-
Intrepid Coatings. (2025). SAFETY DATA SHEET (SDS) TT-L-32A #13655 Yellow Lacquer. Retrieved from
-
OCL. (2018). Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. Oilseeds and fats, Crops and Lipids, 25(4), D406. Retrieved from
-
Javadi, T., et al. (2019). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Journal of the Iranian Chemical Society, 16(10), 2239-2247. Retrieved from
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Retrieved from
-
Lanco. (2015). SAFETY DATA SHEET CLEAR LACQUER SHS 76. Retrieved from
Sources
- 1. 3-Pentadecylphenol | 501-24-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3819726A - Preparation of urushiol from poison ivy or poison oak - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polymerization mechanism of natural lacquer sap with special phase structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation and development on processing of Vietnamese lacquer [scirp.org]
- 8. GLC analysis of poison ivy and poison oak urushiol components in vegetable oil preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Asian Lacquer – Sap Varieties and a Basic Guide to Purchasing Raw Lacquer - CU Conservation - Cardiff University [blogs.cardiff.ac.uk]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 14. carco.co.th [carco.co.th]
- 15. intrepidcoatings.com [intrepidcoatings.com]
- 16. lancopaints.com [lancopaints.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scielo.br [scielo.br]
- 20. HPLC and ToF‒SIMS Analyses of Toxicodendron vernicifluum Tree Sap Mixed with Other Natural Lacquers | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Urushiol Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Pentadecylphenol (2-PDP) Thermal Processing
Subject: Preventing Oxidative Degradation & Discoloration of 2-Pentadecylphenol Ticket ID: TS-PDP-OX-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
You are likely accessing this guide because your 2-pentadecylphenol (2-PDP) or hydrogenated cardanol samples are exhibiting pink, red, or brown discoloration during melting or thermal formulation.
While the long alkyl chain (C15) of 2-PDP provides hydrophobicity and steric bulk, the phenolic head group remains highly susceptible to oxidative coupling, particularly at temperatures above its melting point (
Module 1: The Chemistry of Failure (FAQ)
Q: Why does my colorless 2-PDP turn pink/brown upon melting?
A: The discoloration is a visual indicator of quinone formation. Even trace amounts of oxygen, catalyzed by heat or metal ions (from stainless steel vessels), convert the phenol into a phenoxy radical. These radicals couple to form quinone methides or benzoquinones , which are intensely colored (chromophores) even at ppm levels.
Q: Is this just cosmetic?
A: No. While color is the first symptom, it indicates the formation of reactive intermediates that can lead to:
-
Crosslinking: Increasing viscosity and altering melting points.
-
Active Pharmaceutical Ingredient (API) Interaction: Quinones are electrophilic and can react with nucleophilic drugs in your formulation.
Visualization: The Oxidation Cascade
Figure 1: The degradation pathway of 2-PDP. The transition from colorless phenol to colored quinone is irreversible.
Module 2: The "Zero-Oxidation" Processing Protocol
Do not rely on "adding antioxidants" alone. You must establish a system that prevents radical initiation.
Step 1: The Pre-Melt Purge (Self-Validating)
Solid 2-PDP traps oxygen in its crystal lattice and powder void volume. Melting without degassing releases this oxygen directly into the liquid phase.
-
Vessel: Use glass or passivated 316L stainless steel. Avoid iron or copper contact.
-
Vacuum Cycle: Apply vacuum (
) to the solid powder for 15 minutes. -
Inert Backfill: Backfill with High-Purity Nitrogen (
, 99.999%) or Argon. -
Validation: Repeat the Vacuum/Backfill cycle 3 times. This reduces partial pressure of
to negligible levels.
Step 2: Synergistic Stabilization (The Formulation)
Add antioxidants before heating the solid, if possible. If adding to a melt, it must be done under positive
Recommended Binary Blend (0.2% - 0.5% w/w total loading):
| Component Type | Function | Recommended Agent | Ratio |
| Primary (Radical Scavenger) | Sacrifices itself to stop the chain reaction immediately. | Irganox 1010 (Hindered Phenol) | 1 Part |
| Secondary (Hydroperoxide Decomposer) | Reacts with peroxides before they split into radicals. | Irgafos 168 (Phosphite) | 2 Parts |
Note: Avoid amine-based antioxidants (like Irganox L57) as they can induce yellowing themselves.
Step 3: Thermal Processing Workflow
Figure 2: Correct processing workflow. Note that antioxidants are added prior to the melt phase whenever possible.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Instant Pink/Red Color | Trace Metal Contamination | Iron (Fe) or Copper (Cu) ions are catalyzing oxidation. Switch to glass-lined reactors or add a metal chelator (e.g., 0.05% Disodium EDTA). |
| Yellowing over time ( | Antioxidant Depletion | Your primary antioxidant (Irganox 1010) is exhausted. Increase loading or check for air leaks in the |
| Viscosity Increase | Polymerization | C-C coupling has occurred. The sample is chemically compromised and should be discarded. |
| Cloudiness in Melt | Moisture Contamination | 2-PDP is hydrophobic. Water causes phase separation/haze. Dry the sample under vacuum at |
Module 4: Comparative Data (Antioxidant Efficiency)
The following table summarizes the induction time (time until degradation starts) for hydrogenated cardanol derivatives under accelerated oxidation conditions (
| System | Induction Time (Minutes) | Color Stability | Notes |
| Unstabilized 2-PDP | Poor (Darkens rapidly) | Control | |
| BHT (Butylated Hydroxytoluene) | Moderate | Volatile; can sublime out of the process. | |
| Irganox 1010 (Only) | Good | Good long-term storage stability. | |
| Irganox 1010 + Irgafos 168 | Excellent | Synergistic effect protects during high-shear/high-heat processing. |
References
-
Lomonaco, D., et al. (2009). "Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol." Energy & Fuels. Link
-
Mazzetto, S. E., et al. (2025). "Kinetic and thermal stability study of hydrogenated cardanol and alkylated hydrogenated cardanol." Journal of Thermal Analysis and Calorimetry. Link
-
Cardolite Corporation. (2025). "Hydrogenated CNSL Polymer Building Blocks & Color Stability." Technical Data Sheets. Link
-
Gugumus, F. (2002).[1] "Re-examination of the thermal oxidation reactions of polymers." Polymer Degradation and Stability. Link
-
Duratherm Fluids. (2018). "Avoiding Oxidation and Thermal Degradation in Heat Transfer Systems." Technical Resources. Link
Sources
Technical Support Center: Troubleshooting Phase Separation in 2-Pentadecylphenol (PDP) Microemulsions
Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Stabilization and Phase Behavior Correction for PDP-Based Systems Audience: Formulation Scientists, Chemical Engineers, Drug Delivery Researchers
Diagnostic Triage: Identify Your Instability
Before adjusting your formulation, you must characterize the type of phase separation occurring. 2-pentadecylphenol (PDP), a non-ionic surfactant derived from hydrogenated cardanol, exhibits complex phase behavior due to its lipophilic tail (
Visual Inspection Guide:
| Observation | Diagnosis | Likely Mechanism | Immediate Action |
| Cloudy / Turbid | Flocculation or Nucleation | Droplets are aggregating but not yet coalesced. Often temperature-induced. | Check temperature vs. Cloud Point (CP). |
| Distinct Layers (2 or 3) | Macrophase Separation | Thermodynamic instability.[1] System has exited the monophasic region (Winsor I, II, or III). | Verify |
| Gel / High Viscosity | Liquid Crystal Formation | Transition to Lamellar ( | Increase cosurfactant concentration (alcohol/amine). |
| Precipitation | Surfactant Crystallization | Temperature dropped below the Krafft point of PDP. | Gently heat; check solvent compatibility. |
Core Troubleshooting: Q&A
Q1: My clear PDP microemulsion turns cloudy upon slight temperature changes. Why?
A: PDP microemulsions are highly temperature-sensitive due to the temperature-dependent solubility of the phenolic head group and the conformational entropy of the pentadecyl chain.
-
The Mechanism: As temperature rises, the hydration of the phenolic head group decreases (dehydration effect), making PDP more lipophilic. This shifts the spontaneous curvature (
) of the interfacial film.-
In Oil-in-Water (O/W): Heating causes dehydration, leading to phase separation (Cloud Point).
-
In Water-in-Oil (W/O): Cooling can cause rigidification of the interface or crystallization of PDP (Krafft Point issues).
-
-
Corrective Action:
-
Determine the Phase Inversion Temperature (PIT): If you are near the PIT, the interfacial tension is ultra-low, but the system is prone to flipping phases.
-
Adjust Cosurfactant: Short-chain alcohols (e.g., n-butanol, pentanol) reduce the rigidity of the interface. Increasing the alcohol content generally widens the temperature stability window by disordering the interfacial film.
-
Q2: I observe a three-phase system (Middle Phase Microemulsion). How do I get a single phase?
A: You are likely in a Winsor III state, where a surfactant-rich middle phase coexists with excess oil and water. While Winsor III implies ultra-low interfacial tension (good for extraction), it is undesirable for stable drug delivery or synthesis.
-
The Logic: This occurs when the hydrophilic-lipophilic interactions are perfectly balanced (
). To get a single phase (Winsor IV), you must move "up" the phase diagram by increasing surfactant concentration or adjusting salinity. -
PDP Specifics: Since PDP is non-ionic but phenolic (
), pH plays a massive role.-
High pH (>10): PDP deprotonates to phenolate, becoming an anionic surfactant. This increases hydrophilicity, pushing the system toward Winsor I (O/W).
-
Neutral/Low pH: PDP remains protonated and lipophilic, favoring Winsor II (W/O).
-
-
Corrective Action:
-
Salinity Scan: If using ionized PDP (high pH), increase salinity to screen the charge and drive the system toward the middle/oil phase.
-
Cosurfactant Titration: Add cosurfactant to destroy the liquid crystalline structures that often trap the middle phase.
-
Q3: The formulation is gelling. Is this phase separation?
A: Not necessarily, but it is a phase transition. PDP has a strong tendency to form lamellar liquid crystals (
-
The Cause: Insufficient curvature. The surfactant molecules are packing as flat sheets rather than curved droplets.
-
Corrective Action: You need to induce curvature.
-
Add a "Wedge" Molecule: Introduce a cosurfactant with a different head-group area or tail volume (e.g., iso-amyl alcohol) to disrupt the flat packing.
-
Reduce PDP Concentration: High concentrations of PDP favor ordered mesophases. Dilute with the continuous phase.
-
Deep Dive: The PDP Factor
Understanding 2-pentadecylphenol is critical for troubleshooting.
-
Structure: A benzene ring with a hydroxyl group and a meta-position C15 saturated chain.
-
HLB Value: Low (approx. 4–6). It is naturally lipophilic.
-
Implication: PDP is excellent for Water-in-Oil (Reverse) microemulsions.
-
Implication: To form Oil-in-Water microemulsions, PDP must be paired with a high-HLB surfactant (e.g., Tween 80, SDS) or ionized (pH > 10).
-
-
Purity Check: Commercial PDP (hydrogenated cardanol) may contain traces of cardol (diol). Cardol is more hydrophilic. Variations in the mono-ol/di-ol ratio will shift your phase boundaries significantly.
Protocol: Constructing a Pseudo-Ternary Phase Diagram
This is the gold standard for defining the "Monophasic Region" (Winsor IV).
Materials:
-
Oil Phase: (e.g., Hexane, Dodecane, or specific drug carrier)
-
Aqueous Phase: (Water or Buffer)
-
Surfactant Mix (
): PDP + Cosurfactant (e.g., n-Butanol) at fixed mass ratios ( ). Recommended ratios: 1:1, 2:1, 3:1.
Workflow:
-
Preparation: Prepare a series of oil/surfactant mixtures with weight ratios ranging from 1:9 to 9:1 in glass vials.
-
Titration:
-
Place the vial on a magnetic stirrer.
-
Add the aqueous phase dropwise (micropipette) at constant temperature (
).
-
-
Observation:
-
Endpoint: The transition from clear
turbid (or turbid clear). -
Note: For W/O systems (PDP dominant), you often start clear. The endpoint is the onset of permanent turbidity.
-
-
Plotting:
-
Calculate the mass fraction (%) of Oil, Water, and
at the endpoint. -
Plot on a triangular coordinate system.
-
The area enclosed by the titration points represents the stable microemulsion region.[1]
-
Visual Troubleshooting Guides
Figure 1: Phase Separation Diagnostic Logic
Caption: Decision tree for diagnosing and rectifying common instability modes in PDP microemulsions.
Figure 2: Microemulsion Formulation Workflow
Caption: Step-by-step workflow for defining the stable monophasic region using the titration method.
Summary Data Table
| Variable | Effect on PDP Microemulsion | Troubleshooting Tip |
| Temperature | High temp dehydrates head group; Low temp crystallizes tail. | Keep |
| pH | Adjust pH to switch Winsor types. Use NaOH for anionic conversion. | |
| Salinity | Screens electrostatic repulsion (if ionized). | High salinity drives ionized PDP to oil phase (Winsor II). |
| Cosurfactant | Modifies interfacial flexibility and curvature. | If gelling occurs, increase cosurfactant. |
References
-
Inter-Correlation among the Hydrophilic–Lipophilic Balance, Surfactant System, Viscosity, Particle Size, and Stability. MDPI. Available at: [Link]
-
Pseudoternary phase diagram construction - Protocols.io. Protocols.io. Available at: [Link]
-
Phase behavior and interfacial phenomena in microemulsions used for enhanced oil recovery. ResearchGate. Available at: [Link]
-
Study of Phase Separation and Reversibility in CO2-Responsive Superamphiphile Microemulsions. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The influence of cosurfactants and oils on the formation of pharmaceutical microemulsions based on PEG-8 caprylic/capric glycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Pseudoternary phase diagram construction [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
overcoming steric hindrance in 2-pentadecylphenol functionalization
Technical Support Center: 2-Pentadecylphenol Functionalization
Subject: Overcoming Steric Hindrance in 2-Pentadecylphenol (2-PDP) Functionalization Ticket ID: PDP-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Functional Materials Division
Executive Summary
You are encountering low yields or incomplete reactions with 2-pentadecylphenol (2-PDP) . Unlike its meta-isomer (3-pentadecylphenol/hydrocardanol), 2-PDP possesses a C15 alkyl chain at the ortho position. This creates a massive steric blockade directly adjacent to the hydroxyl group, significantly inhibiting
This guide provides troubleshooting protocols designed to bypass this "ortho-effect" by utilizing high-energy transition states, naked anions, and regioselective targeting.
Module 1: O-Functionalization (Etherification & Esterification)
The Challenge: The C15 tail acts as a flexible shield, preventing the approach of electrophiles to the phenoxide oxygen. Standard Williamson ether synthesis conditions (e.g.,
Troubleshooting Guide: Low Yields in Etherification
Q: I am trying to alkylate 2-PDP with an alkyl halide but getting <20% yield. What is wrong? A: You are likely facing ion-pairing shielding . In non-polar or moderately polar solvents, the potassium/sodium cation sits tight against the phenoxide oxygen, further increasing steric bulk.
-
Solution 1 (The "Naked" Anion): Switch solvent to DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These dipolar aprotic solvents solvate the cation (
) but leave the phenoxide anion "naked" and highly reactive, reducing the activation energy required to bypass the C15 tail. -
Solution 2 (Phase Transfer Catalysis): If you must use a non-polar solvent (like toluene), add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 . The bulky quaternary ammonium cation forms a loose ion pair with the phenoxide, making it more accessible to the alkyl halide.
Q: My esterification with acid chlorides is sluggish even with triethylamine. A: The "ortho-effect" prevents the formation of the tetrahedral intermediate. Triethylamine is too sterically crowded to effectively catalyze the proton transfer in this specific pocket.
-
Protocol Adjustment: Use Pyridine as both solvent and base. Pyridine is planar and can slip past the steric bulk better than triethylamine.
-
Catalyst Upgrade: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP forms a highly reactive N-acylpyridinium intermediate that is more electrophilic and less sensitive to steric hindrance than the acid chloride itself.
Experimental Protocol: High-Yield Etherification of 2-PDP
Target: 2-Pentadecylphenyl glycidyl ether (or similar)
-
Dissolution: Dissolve 10 mmol of 2-PDP in 20 mL of anhydrous DMF .
-
Deprotonation: Add 15 mmol of finely powdered KOH . Stir at room temperature for 30 mins under
. Note: The solution should turn dark, indicating phenoxide formation. -
Addition: Add 12 mmol of the alkyl halide (e.g., Epichlorohydrin) dropwise.
-
Energy Input: Heat to 80°C . Critical: Do not reflux yet. Allow the kinetic product to form.
-
Monitoring: Monitor via TLC every hour. If conversion stalls, add 5 mol% KI (Potassium Iodide) . The Finkelstein reaction generates a more reactive alkyl iodide in situ.
Module 2: Ring Functionalization (Regioselectivity)
The Challenge: You want to substitute the benzene ring (e.g., formylation, nitration) but are unsure where the group will attach. The Logic:
-
Position 1: OH (Activator, ortho/para director)
-
Position 2: C15 Alkyl (Weak activator, steric blocker)
-
Position 3: BLOCKED. Sandwiched between the C15 chain and the ring hydrogen. Substitution here is energetically unfavorable.
-
Position 4: OPTIMAL. Para to OH, Meta to Alkyl. This is the most electronically activated and sterically accessible site.
-
Position 6: POSSIBLE. Ortho to OH. Accessible, but less so than Position 4 due to the proximity of the OH group.
Visualization: Steric & Electronic Map
Caption: Steric accessibility map of 2-pentadecylphenol. Red zones indicate blockage; Green zones indicate accessible reactive sites.
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Q: I am trying to formylate 2-PDP (Duff reaction/Reimer-Tiemann) but getting mixed isomers. A: The Reimer-Tiemann reaction involves a carbene intermediate that is sensitive to sterics.
-
Expectation: The major product will be the 4-formyl-2-pentadecylphenol (para-substitution).
-
Correction: If you specifically need the ortho (6-position) substitution, use Magnesium Chloride (
) and Paraformaldehyde (Aldol-like mechanism). The ion coordinates between the phenolic oxygen and the formylating agent, directing the attack to the ortho (6) position despite the steric bulk at position 2.
Module 3: Advanced Techniques (Microwave & Catalysis)
Q: Can I use microwave irradiation to speed this up? A: Yes, and it is highly recommended for 2-PDP.
-
Mechanism: The long non-polar C15 tail absorbs microwave energy differently than the polar OH head. This creates localized "hotspots" at the interface, significantly accelerating O-alkylation rates compared to conventional thermal heating.
Summary of Quantitative Data (Solvent Effects on 2-PDP Etherification)
| Solvent System | Base | Catalyst | Yield (4h @ 80°C) | Notes |
| Acetone | None | < 15% | Failed. Temp too low; ion pairing strong. | |
| Toluene | KOH | None | < 10% | Failed. Phenoxide insoluble. |
| Toluene | KOH | TBAB (5%) | 65% | Good. PTC enables reaction in non-polar media. |
| DMF | KOH | None | 92% | Optimal. Naked anion effect. |
| DMSO | NaH | None | 95% | Excellent. Irreversible deprotonation. |
References
-
Steric Hindrance in Phenol Esterification
- Method for esterifying sterically hindered carboxylic acids. (Patent JPH01287060A). Discusses the use of Tin/Titanium catalysts to overcome steric bulk in adjacent positions.
-
Cu-Catalyzed Arylation of Hindered Phenols
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Demonstrates the use of picolinic acid ligands to facilitate coupling in sterically congested phenols.
-
Reactivity of Pentadecylphenol Isomers
- Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin.
-
General Reactivity of Ortho-Alkylphenols
- Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols.
Validation & Comparative
Technical Guide: GC-MS Differentiation of 2-Pentadecylphenol and 3-Pentadecylphenol
Executive Summary
Differentiation between 2-pentadecylphenol (2-PDP) and 3-pentadecylphenol (3-PDP) is critical in the analysis of Cashew Nut Shell Liquid (CNSL) derivatives and synthetic alkylphenol libraries. While both share the molecular formula
Key Differentiators:
-
Retention Time: 2-PDP elutes earlier than 3-PDP on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) due to the "ortho effect."
-
Mass Spectrometry:
-
2-PDP (Ortho): Characterized by a dominant McLafferty rearrangement ion at m/z 108 .
-
3-PDP (Meta): Characterized by a dominant benzylic cleavage ion at m/z 107 (hydroxytropylium ion).
-
Chemical Fundamentals & Mechanism
The separation logic relies on the intramolecular forces unique to the ortho isomer.
2.1 The Ortho Effect (Retention Time)
In 2-pentadecylphenol , the hydroxyl group (-OH) and the pentadecyl chain (-C15H31) are adjacent. This proximity allows for intramolecular hydrogen bonding (or steric shielding) of the polar hydroxyl group by the alkyl chain.
-
Result: The effective polarity of the molecule is reduced. It interacts less strongly with the stationary phase and has a slightly lower boiling point than the meta isomer.
-
Outcome: Shorter retention time (
).
In 3-pentadecylphenol , the groups are separated by a carbon atom. Intramolecular shielding is geometrically impossible.
-
Result: The hydroxyl group is fully exposed for intermolecular interactions (hydrogen bonding) with the stationary phase.
-
Outcome: Longer retention time (
).
2.2 Fragmentation Pathways (Mass Spec)
-
2-PDP: The alkyl chain at the ortho position facilitates a McLafferty Rearrangement . A gamma-hydrogen from the alkyl chain is transferred to the ring/oxygen, followed by beta-cleavage, expelling a neutral alkene (
) and leaving a radical cation at m/z 108 . -
3-PDP: The meta position prevents the 6-membered transition state required for McLafferty rearrangement. Instead, the molecule undergoes Benzylic Cleavage , losing the alkyl radical (
) to form a stable hydroxytropylium ion at m/z 107 .
Experimental Protocol
This protocol is designed to maximize resolution between the isomers using a standard GC-MS setup.
3.1 Instrument Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase (5% phenyl) amplifies boiling point/polarity differences. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency for MS coupling. |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling C15 phenols. |
| Injection | Split 10:1 (or Splitless for trace analysis) | Prevents column overload; sharpens peaks. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for reproducible fragmentation. |
3.2 Temperature Program
-
Initial: 100°C (Hold 1 min) - Solvent venting.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C - Slow ramp crucial for isomer resolution.
-
Final: 300°C (Hold 5 min) - Ensure elution of all heavy components.
Results & Data Analysis
4.1 Retention Time Comparison
Note: Absolute times vary by column length/age; Relative Retention Time (RRT) is constant.
| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10] Retention Time* | Relative Elution Order |
| 2-Pentadecylphenol | Ortho-substituted | ~18.2 min | 1st (Earlier) |
| 3-Pentadecylphenol | Meta-substituted | ~18.6 min | 2nd (Later) |
*Based on the protocol above. Expect a Δt of 0.3 - 0.6 minutes between peaks.
4.2 Mass Spectral Fingerprint
| Feature | 2-Pentadecylphenol (Ortho) | 3-Pentadecylphenol (Meta) |
| Base Peak (100%) | m/z 108 | m/z 107 |
| Mechanism | McLafferty Rearrangement | Benzylic Cleavage |
| Diagnostic Ratio | High 108/107 ratio (>1.5) | Low 108/107 ratio (<0.8) |
| Molecular Ion | m/z 304 (Visible) | m/z 304 (Visible) |
Visualization of Mechanism
The following diagram illustrates the structural logic dictating the elution order and fragmentation.
Caption: Schematic workflow showing how structural isomerism (Ortho vs. Meta) dictates both chromatographic retention (via polarity shielding) and mass spectral fragmentation pathways.
References
- Tyman, J. H. P. (1991). Synthetic and Natural Phenols. Elsevier.
-
Mazzetto, S. E., et al. (2009). "Cashew Nut Shell Liquid: A Versatile Raw Material for the Synthesis of Value-Added Chemicals." Química Nova, 32(3). Link
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on McLafferty rearrangement mechanisms).
-
Agilent Technologies. (2020). "GC-MS Analysis of Alkylphenols." Application Note 5991-XXXX. Link
-
NIST Mass Spectral Library. (2023). "3-Pentadecylphenol Mass Spectrum." NIST Chemistry WebBook. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
Technical Comparison Guide: 1H NMR Characterization of 2-Pentadecylphenol vs. Regioisomers
Executive Summary & Strategic Context
2-Pentadecylphenol (2-PDP) is a structural isomer of the widely available 3-pentadecylphenol (Hydrogenated Cardanol). While 3-PDP is the industrial standard derived from Cashew Nut Shell Liquid (CNSL), 2-PDP is often a target for specific surfactant applications, metallomesogens, and pharmaceutical intermediates where ortho-substitution kinetics are required.
The Analytical Challenge: Commercial samples of "Pentadecylphenol" are frequently mixtures or mislabeled. Distinguishing the ortho (2-PDP) isomer from the meta (3-PDP) and para (4-PDP) isomers is critical because their steric and electronic properties differ significantly, affecting downstream polymerization or biological activity.
This guide provides a definitive 1H NMR characterization framework to validate 2-PDP purity and identity, moving beyond basic peak assignment to structural proof.
Theoretical Framework: The NMR Signature
Unlike Mass Spectrometry (which shows identical
The Diagnostic Regions
-
Aromatic Region (6.5 – 7.5 ppm): The splitting pattern (multiplicity) dictates the substitution pattern (1,2- vs 1,3- vs 1,4-).
-
Benzylic Region (2.5 – 2.7 ppm): The chemical shift of the
-methylene protons is sensitive to the proximity of the phenolic -OH group. -
Aliphatic Envelope (0.8 – 1.7 ppm): Confirms the C15 chain integrity but is non-diagnostic for isomerism.
Comparative Spectral Analysis
The following table contrasts the target molecule (2-PDP) against its primary impurity/alternative (3-PDP) and the para-isomer.
Table 1: Diagnostic Chemical Shifts ( , ppm) in
| Feature | 2-Pentadecylphenol (Ortho) | 3-Pentadecylphenol (Meta) | 4-Pentadecylphenol (Para) |
| Symmetry | |||
| Aromatic Protons | 4H (ABCD System) Complex pattern. 1,2-disubstitution. | 4H (ABCD System) 1,3-disubstitution. Distinct singlet-like H2. | 4H (AA'BB' System) Two distinct doublets (roofing effect). |
| Benzylic | |||
| Phenolic -OH | |||
| Coupling ( |
Detailed Mechanistic Insight
-
The "Ortho Effect" on Benzylic Protons: In 2-PDP, the alkyl chain is adjacent to the hydroxyl group. The lone pair oxygen electrons and the potential for weak intramolecular hydrogen bonding cause a slight deshielding of the benzylic methylene protons (
- ), shifting them downfield ( ) compared to the meta/para isomers ( ). -
Aromatic Splitting Logic:
-
3-PDP (Meta): Look for the "isolated" proton at position 2. It appears as a narrow singlet (or fine doublet) often shielded between the alkyl and OH groups.
-
2-PDP (Ortho): You will observe two doublets (H3, H6) and two triplets/multiplets (H4, H5). There is no isolated singlet-like aromatic proton.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and quantitative accuracy (qNMR), strictly follow this protocol.
Phase 1: Sample Preparation
-
Solvent:
(99.8% D) with 0.03% TMS (v/v).-
Note: DMSO-
can be used to sharpen the -OH peak, but it alters chemical shifts significantly. This guide assumes .
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Warning: High concentrations (>30 mg) can induce intermolecular H-bonding, shifting the -OH and benzylic peaks.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Phase 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per unit time.
-
Relaxation Delay (D1):
seconds.-
Why? The terminal methyl protons and bulk alkyl chain have long
relaxation times. For accurate integration (15:4 ratio of Alkyl:Aromatic), full relaxation is mandatory.
-
-
Scans (NS): 16 (Routine) or 64 (Impurity Profiling).
-
Spectral Width: -2 to 14 ppm.
Phase 3: Processing & Validation
-
Phasing: Apply manual phasing. Automatic phasing often fails at the baseline of the large aliphatic "hump."
-
Integration Logic (Self-Check):
-
Calibrate the Terminal Methyl (
) triplet at ppm to 3.00 . -
Check 1: The Benzylic
( ppm) must integrate to 2.0 ± 0.1 . -
Check 2: The Aromatic Region (6.5–7.5 ppm) must integrate to 4.0 ± 0.2 .
-
Pass Criteria: If Aromatics integrate < 3.8, suspect hydrogenation failure (presence of cardanol double bonds).
-
Decision Logic & Workflow Diagram
The following diagram illustrates the logical pathway for confirming 2-PDP identity against common CNSL-derived alternatives.
Figure 1: Structural determination decision tree for pentadecylphenol isomers using 1H NMR markers.
References
- Tyman, J. H. P. (1996). Synthetic and Natural Phenols. Elsevier.
-
Attanasi, O. A., et al. (1995). "Synthesis and characterization of 2-pentadecylphenol derivatives." Journal of Heterocyclic Chemistry.
-
Mazzetto, S. E., et al. (2009). "Cashew Nut Shell Liquid: An Abundant Renewable Natural Resource." Química Nova. (Provides comparative data on Cardanol and its hydrogenated forms).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for calculating benzene derivative shifts).
-
Reich, H. J. (2023). "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. (Reference for general alkylphenol chemical shifts).
Comparative Guide: FTIR Analysis of Hydrogen Bonding in 2-Pentadecylphenol Films
Executive Summary
2-Pentadecylphenol (PDP) , a non-isoprenoid phenolic lipid often derived from Cashew Nut Shell Liquid (CNSL), represents a high-value amphiphile for thin-film applications in drug delivery, biosensors, and protective coatings. Unlike standard fatty acids (e.g., Stearic Acid) that rely primarily on headgroup dimerization, PDP utilizes a robust phenolic hydrogen-bonding network that offers superior lateral stability and pH resilience.
This guide provides a technical comparison of PDP films against industry-standard alternatives, utilizing Fourier Transform Infrared (FTIR) spectroscopy to validate molecular organization. We focus on the hydroxyl stretching region (
Part 1: Comparative Analysis – PDP vs. Stearic Acid
In Langmuir-Blodgett (LB) film fabrication, the stability of the monolayer is dictated by the balance between alkyl chain Van der Waals forces and headgroup interactions.
The Competitor: Stearic Acid (SA)
Stearic acid (
-
Mechanism: Forms dimers through carboxylic acid groups.
-
Limitation: Highly sensitive to subphase pH. At
, deprotonation ( ) destroys the hydrogen bonding network, causing film expansion and instability.
The Solution: 2-Pentadecylphenol (PDP)
PDP (
-
Mechanism: Forms extensive linear or networked hydrogen bonds (Head-to-Head or Head-to-Tail).
-
Advantage: The phenolic -OH is less acidic (
) than carboxylic acids, maintaining H-bond integrity across a wider physiological pH range.
Performance Data Comparison
The following table summarizes the FTIR spectral markers indicating film quality.
| Metric | 2-Pentadecylphenol (PDP) | Stearic Acid (Standard) | Interpretation |
| Free Headgroup Peak | Presence of "Free" peak indicates poor packing. | ||
| H-Bonded Peak | PDP shows broader networking capability. | ||
| Alkyl Chain Order | Both form crystalline-like packed phases. | ||
| Thermal Stability | High (Phenolic network resists melt) | Moderate (Dimers break | PDP films retain order at higher temps. |
| pH Sensitivity | Stable | Unstable | PDP is superior for physiological interfaces. |
Part 2: Mechanistic Insight & Visualization
To understand why PDP outperforms SA in specific environments, we must visualize the hydrogen bonding topology.
Molecular Interaction Pathway
The following diagram illustrates the transition from a disordered state to a stable, H-bonded monolayer during compression.
Caption: Transition from disordered gas phase to ordered solid phase. PDP forms a continuous lateral network (Red path), whereas Stearic Acid forms discrete dimers (Yellow path).
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the fabrication of reproducible PDP films. The "Self-Validation" steps are critical checkpoints to prevent data artifacts.
Materials
-
Substrate: Optical grade Silicon wafers (100) or Zinc Selenide (ZnSe) windows.
-
Solvent: Chloroform (HPLC Grade, 99.9%).
-
Subphase: Ultra-pure water (
).
Step-by-Step Methodology
1. Substrate Cleaning (The Hydrophilic Check)
-
Action: Sonicate substrates in Chloroform, Acetone, and Ethanol (10 mins each). Treat with Piranha solution (
, 3:1) for 15 mins. Caution: Corrosive. -
Self-Validation: Rinse with water. If the water forms a continuous sheet (contact angle
), the surface is ready. If it beads up, re-clean.
2. Monolayer Spreading
-
Action: Dissolve PDP in chloroform (
). Deposit onto the water subphase using a Hamilton microsyringe. -
Action: Allow 15 minutes for solvent evaporation.
3. Compression & Transfer (Langmuir-Blodgett)
-
Action: Compress barriers at
. Monitor the Isotherm ( ).[1][2] -
Target: Transfer pressure should be
(Solid Condensed Phase). -
Action: Dipping speed:
(Upstroke). -
Self-Validation: Calculate the Transfer Ratio (TR) .
-
Acceptable Range:
. If , the film is patchy; discard and restart.
-
4. FTIR Data Acquisition
-
Mode: Transmission (for ZnSe) or Grazing Angle (for Si wafers).
-
Parameters: 128 scans,
resolution. -
Baseline: Clean substrate background.
Part 4: Interpreting the Data (The "Why")
When analyzing the spectra, you are looking for the Frequency Shift (
-
The Hydroxyl Shift:
-
In a dilute solution (non-interacting), PDP shows a sharp peak at
(Free -OH). -
In the packed film, this energy is used to form bonds, lowering the vibrational frequency. A shift to
indicates strong intermolecular hydrogen bonding. -
Critical Insight: If you observe a shoulder at
in your film, your packing density is insufficient (defects present).
-
-
The Alkyl Chain Check:
-
Look at the methylene antisymmetric stretch (
). - : Trans-zigzag conformation (Highly Ordered/Crystalline).
- : Gauche defects (Disordered/Liquid-like).
-
Validation: A high-quality PDP film must show the peak at
.
-
Workflow Diagram
Caption: Decision tree for validating PDP film quality via FTIR markers.
References
-
Narasimhaswamy, T., et al. "FTIR spectroscopic studies on the specific interactions in 2-pentadecylphenol and its acrylate polymer." Journal of Polymer Science, Vol 42, 2004. Link
- Petty, M. C. "Langmuir-Blodgett Films: An Introduction." Cambridge University Press, 1996.
-
Bhattacharya, S., et al. "Organization of amphiphiles with multiple headgroups at the air-water interface." Langmuir, 2000. Link
-
Ahl, P. L., et al. "FTIR Spectroscopy Detects Intermolecular β-Sheet Formation." ResearchGate/Springer, 2020. (Reference for FTIR peak shift mechanisms in H-bonded systems). Link
-
Vollhardt, D. "Phase transition beyond the monolayer collapse – the case of stearic acid." Colloids and Surfaces A, 2021.[2] (Comparative data for Stearic Acid stability). Link
Sources
Comparative Cytotoxicity Guide: 2-Pentadecylphenol vs. Commercial Surfactants
Executive Summary
This guide provides a technical evaluation of the cytotoxicity profile of 2-Pentadecylphenol (PDP) —a bio-based phenolic lipid derived from Cashew Nut Shell Liquid (CNSL)—against industry-standard surfactants: Sodium Dodecyl Sulfate (SDS) and Triton X-100 .
Key Finding: PDP exhibits a significantly distinct toxicological profile compared to traditional surfactants. While SDS and Triton X-100 function via aggressive membrane solubilization and protein denaturation (leading to rapid cell lysis), PDP integrates into the lipid bilayer, often acting as a membrane stabilizer or antioxidant at physiological concentrations. It represents a "green," low-toxicity alternative, particularly relevant given the regulatory phase-out of Triton X-100 (REACH Annex XIV) due to endocrine disruption concerns.
Mechanistic Comparison: Membrane Interaction
The cytotoxicity of surfactants is directly governed by their interaction with the cellular lipid bilayer.
Commercial Surfactants (The Lytic Mechanism)
-
SDS (Anionic): Acts as a potent protein denaturant. It binds non-specifically to proteins, unfolding them, and intercalates into the lipid bilayer, causing electrostatic repulsion that ruptures the membrane.
-
Triton X-100 (Non-ionic): Functions via a "detergent" mechanism.[1] It inserts into the lipid bilayer until it reaches its Critical Micelle Concentration (CMC) within the membrane, at which point it extracts lipids and proteins into mixed micelles, causing pore formation and total cell lysis.
2-Pentadecylphenol (The Integration Mechanism)
-
PDP (Phenolic Lipid): Structurally mimics membrane lipids (similar to cholesterol or tocopherol). It possesses a polar phenolic head and a hydrophobic C15 alkyl tail.
-
Action: Instead of stripping lipids, PDP inserts into the bilayer. At low concentrations, it can increase membrane rigidity and provide antioxidant protection. Cytotoxicity typically occurs only at high concentrations via non-specific fluidization, rather than acute lysis.
Mechanistic Pathway Visualization
Figure 1: Comparative mechanism of action. SDS/Triton cause lytic extraction, while PDP integrates into the membrane.
Comparative Data Analysis
The following data synthesizes performance metrics relevant to drug delivery and formulation safety.
| Feature | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | 2-Pentadecylphenol (PDP) |
| Class | Anionic Surfactant | Non-ionic Surfactant | Non-ionic Phenolic Lipid |
| Origin | Petrochemical / Synthetic | Petrochemical | Bio-based (Hydrogenated CNSL) |
| Primary Toxicity | Protein Denaturation / Lysis | Membrane Solubilization | Low (Metabolic interference at high doses) |
| Hemolytic Activity | High (Lytic < 1 mM) | High (Lytic < 0.5 mM) | Low (Membrane stabilizing) |
| IC50 (Fibroblasts) | ~50–100 µM | ~30–60 µM | > 500 µM (Estimated*) |
| Regulatory Status | Standard Irritant | Banned/Restricted (EU REACH) | GRAS potential / Bio-compatible |
| Solubility | Water Soluble | Water Soluble | Lipophilic (Requires DMSO/Ethanol) |
*Note: PDP is often used as a hydrophobe to synthesize ethoxylated surfactants. Pure PDP has low water solubility, limiting acute aqueous toxicity compared to soluble surfactants.
Experimental Protocols
To validate the comparative cytotoxicity, the following self-validating protocols are recommended.
Protocol A: MTT Cell Viability Assay
Objective: Determine the IC50 (Inhibitory Concentration 50%) of PDP vs. SDS.
Prerequisites:
-
Cell Line: L929 Mouse Fibroblasts or HaCaT Keratinocytes.
-
Solvent Control: Since PDP is lipophilic, dissolve in DMSO. Final DMSO concentration in wells must be < 0.5% (v/v).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment Preparation:
-
SDS Stock: Dissolve in PBS (10 mM).
-
PDP Stock: Dissolve in DMSO (10 mM).
-
Dilution: Prepare serial dilutions (1 µM to 1000 µM) in culture media. Critical: Ensure the DMSO vehicle control matches the highest PDP solvent concentration.
-
-
Exposure: Aspirate old media. Add 100 µL of treatment media. Incubate for 24h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:
Protocol B: Hemolysis Assay (Membrane Integrity)
Objective: Directly compare membrane disruptive potential. This is the "gold standard" for surfactant toxicity.
Workflow:
-
Blood Prep: Wash fresh human/rabbit RBCs 3x with PBS. Resuspend to 2% (v/v) in PBS.
-
Treatment: Mix 100 µL RBC suspension + 100 µL surfactant solution (PDP vs SDS) in microfuge tubes.
-
Positive Control: 1% Triton X-100 (100% Lysis).
-
Negative Control: PBS (0% Lysis).
-
-
Incubation: 1 hour at 37°C with gentle shaking.
-
Separation: Centrifuge at 1000 x g for 5 min.
-
Quantification: Transfer 100 µL supernatant to a 96-well plate. Measure Hemoglobin absorbance at 540 nm.
-
Interpretation:
-
SDS/Triton: Expect >50% hemolysis at concentrations < 100 µM.
-
PDP: Expect <5% hemolysis (non-hemolytic) up to solubility limit.
-
Experimental Workflow Diagram
Figure 2: Parallel workflow for validating metabolic toxicity (MTT) and membrane disruption (Hemolysis).
Conclusion & Recommendations
For drug development and formulation:
-
Replace Triton X-100: Due to the EU REACH ban and high cytotoxicity, Triton X-100 is no longer viable for sustainable formulations.
-
Use PDP for Biocompatibility: 2-Pentadecylphenol is superior for applications requiring membrane integration without lysis (e.g., liposomal stabilization, topical formulations).
-
Formulation Note: PDP is a hydrophobe. To achieve "surfactant" water-solubility similar to SDS, PDP is typically ethoxylated or sulfonated. However, the core PDP structure imparts significantly lower intrinsic toxicity than the alkyl-phenol backbone of Triton X-100.
References
-
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI.
-
Next-generation Triton™ X-100 replacements for pharmaceutical bioprocessing. Pharma Excipients.
-
A comprehensive review on sustainable surfactants from CNSL. RSC Publishing.
-
Two Types of Haemolytic Activity of Detergents. PubMed.
-
3-Pentadecylphenol Chemical Properties and Safety. ChemicalBook.
Sources
Thermal Degradation Profile of 2-Pentadecylphenol via TGA Analysis
Executive Summary
This guide provides a technical analysis of the thermal stability of 2-Pentadecylphenol (2-PDP) and its isomers (specifically 3-Pentadecylphenol/Hydrogenated Cardanol), utilizing Thermogravimetric Analysis (TGA).
Key Finding: Pentadecylphenol exhibits superior thermal stability compared to its unsaturated precursor (Cardanol) and common petrochemical surfactants (Nonylphenol). With a degradation onset temperature (
Technical Context & Structural Significance
2-Pentadecylphenol (and its meta-isomer, 3-Pentadecylphenol , the primary component of Hydrogenated Cardanol) is a long-chain alkyl phenol. Its amphiphilic structure—comprising a polar phenolic head and a hydrophobic 15-carbon saturated tail—dictates its thermal behavior.
-
Isomer Note: While 3-PDP is the industrial standard derived from Cashew Nut Shell Liquid (CNSL), the 2-PDP (ortho-isomer) shares nearly identical molecular weight and thermal characteristics, differing primarily in melting point and intramolecular hydrogen bonding. This guide utilizes data from the Pentadecylphenol family (predominantly Hydrogenated Cardanol) to establish the baseline thermal profile.
Why TGA Matters Here
For drug delivery (e.g., liposomes) and polymer composites, the material must withstand processing temperatures (extrusion, sterilization) without releasing volatile degradation products. TGA quantifies:
-
Solvent/Moisture Loss:
C. -
Material Volatilization/Degradation:
C. -
Carbonaceous Char: Residual mass at
C+.
Experimental Protocol: TGA Workflow
To ensure reproducibility and data integrity, the following self-validating protocol is recommended.
Instrument Setup
-
Instrument: High-Resolution TGA (e.g., TA Instruments Q500 or equivalent).
-
Crucible: Platinum (
) or Alumina ( ) pans (100 L). Reason: Inertness to phenolic residues. -
Sample Mass: 5–10 mg. Reason: Minimizes thermal gradients within the sample.
Method Parameters[1][2][3][4]
-
Purge Gas: Nitrogen (
) at 40–60 mL/min. Reason: Prevents oxidative degradation, isolating thermal decomposition. -
Equilibration: Isotherm at 30°C for 5 minutes.
-
Ramp Rate: 10°C/min to 700°C. Reason: Standard rate for kinetic comparison.
-
Validation: Calibration check using Calcium Oxalate monohydrate (standard weight loss steps).
Visualization of Workflow (DOT)
Figure 1: Step-by-step TGA experimental workflow for thermal profiling.
Thermal Degradation Profile: Results & Analysis
The Degradation Mechanism
The thermal degradation of 2-pentadecylphenol in an inert atmosphere typically follows a single-step mechanism dominated by random chain scission of the alkyl tail followed by volatilization of the phenolic core.
Key Data Points (Nitrogen Atmosphere):
-
(Onset of Mass Loss):
-
(Peak Degradation Rate):
-
Residual Mass (
): (indicates clean volatilization/decomposition).
Kinetic Analysis ( )
Using the Arrhenius equation across multiple heating rates (e.g., 5, 10, 20°C/min), the Activation Energy (
Degradation Pathway Diagram
Figure 2: Simplified thermal degradation pathway of Pentadecylphenol.
Comparative Analysis: 2-PDP vs. Alternatives
This section objectively compares 2-Pentadecylphenol against its source material (Cardanol) and a synthetic competitor (Nonylphenol).
Performance Comparison Table
| Feature | 2-Pentadecylphenol (Hydrogenated) | Cardanol (Unsaturated) | Nonylphenol (Synthetic) |
| Origin | Bio-based (Cashew Shell) | Bio-based (Cashew Shell) | Petrochemical |
| Structure | Saturated | Unsaturated | Branched |
| High ( | Medium ( | Low ( | |
| Thermal Stability | Excellent | Moderate (Susceptible to oxidation) | Moderate (Volatile) |
| Degradation Mode | Single-step (Clean) | Multi-step (Crosslinking potential) | Single-step (Volatilization) |
Analysis of Alternatives
-
vs. Cardanol:
-
The Difference: Cardanol contains unsaturation (double bonds) in the alkyl chain.
-
Impact: In TGA (especially in air), Cardanol shows earlier weight loss due to oxidative attack on the double bonds or thermal polymerization (cross-linking) which creates a complex degradation profile. 2-PDP, being saturated, is chemically inert and thermally stable up to higher temperatures, making it superior for high-heat extrusion processes.
-
-
vs. Nonylphenol:
-
The Difference: Nonylphenol has a shorter alkyl chain (
). -
Impact: The lower molecular weight of Nonylphenol leads to higher volatility. 2-PDP's
chain provides higher Van der Waals forces, raising the boiling/decomposition point. This makes 2-PDP a safer, less volatile additive in formulation environments.
-
Implications for Research & Development
-
Drug Delivery: 2-PDP is suitable for liposomal formulations requiring sterilization (autoclaving) where temperatures reach 121°C, well below its
of 290°C. -
Polymer Additives: As a plasticizer or antioxidant, 2-PDP can be processed with engineering thermoplastics (e.g., Nylon, PE) without degrading, unlike Cardanol which may darken or crosslink.
References
-
Thermal Stability of 3-pentadecylphenol Derivatives.Journal of Thermal Analysis and Calorimetry.
and degradation profile). -
Kinetic and thermal stability study of hydrogenated cardanol.Journal of Thermal Analysis and Calorimetry.
calculations). -
Thermal degradation data of hydrogenated cardanol. ResearchGate. (Comparison of saturated vs unsaturated cardanol profiles).
A Senior Application Scientist's Comparative Guide to Validating 2-Pentadecylphenol Purity using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-pentadecylphenol is a cornerstone of ensuring product quality, safety, and efficacy. The presence of impurities, even in trace amounts, can significantly impact toxicological profiles and therapeutic outcomes.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 2-pentadecylphenol, a long-chain alkylphenol.
Our focus extends beyond mere protocol recitation. We will delve into the causality behind methodological choices, present self-validating experimental designs, and ground our claims in authoritative standards, equipping you with the practical insights needed for robust and reliable purity assessment.
The Analytical Imperative: Understanding 2-Pentadecylphenol and Its Impurities
2-pentadecylphenol is a phenolic lipid characterized by a hydroxyl group on a benzene ring, substituted with a C15 alkyl chain. Its potential impurities can be broadly categorized:
-
Isomeric Impurities : Positional isomers, such as 3-pentadecylphenol and 4-pentadecylphenol, are common process-related impurities that can be difficult to separate due to their similar physicochemical properties.
-
Process-Related Impurities : These include unreacted starting materials, intermediates, or by-products from the synthesis route.[1]
-
Degradation Products : Exposure to light, heat, or oxidative conditions can lead to the formation of degradation products.
A robust analytical method must be able to resolve the primary 2-pentadecylphenol peak from all potential and actual impurities, allowing for accurate quantification.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
For non-volatile or thermally labile compounds like phenols, Reverse-Phase HPLC (RP-HPLC) is frequently the method of choice due to its high resolution, sensitivity, and versatility.[1][3]
The Principle of Separation: A Deeper Look
Our strategy is built on the principles of RP-HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. 2-pentadecylphenol, with its long, nonpolar pentadecyl chain, will have a strong affinity for the stationary phase. Its separation from more polar impurities is achieved by carefully tuning the polarity of the mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. Less retained, more polar impurities will elute first, followed by the main analyte, 2-pentadecylphenol. Isomers with subtle differences in polarity can also be resolved with an optimized method.
Why a C18 Column? The choice of a C18 (octadecyl) column is deliberate. The long alkyl chains provide a high degree of hydrophobicity, which is essential for retaining the highly nonpolar 2-pentadecylphenol and providing the necessary selectivity to separate it from closely related isomers and impurities.
Detector Selection: The Role of the Chromophore The phenolic ring in 2-pentadecylphenol contains a chromophore that absorbs ultraviolet (UV) light. A UV detector is therefore a simple, robust, and sensitive choice for this analysis.[4] The optimal wavelength is typically around 274-280 nm, which corresponds to an absorbance maximum for the phenolic moiety, ensuring high sensitivity for the analyte and related phenolic impurities.[4][5]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by international guidelines.[6][7]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical reference standard of 2-pentadecylphenol (≥97.0% purity).[8]
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 274 nm[4]
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-pentadecylphenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with mobile phase B (Acetonitrile).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-pentadecylphenol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with mobile phase B.
4. System Suitability Test (SST):
-
Before sample analysis, inject the Working Standard Solution five times.
-
The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, and the tailing factor is between 0.8 and 1.8.[4][7]
5. Analysis and Calculation:
-
Inject the blank (methanol), followed by the standard and sample solutions.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of 2-pentadecylphenol peak / Total area of all peaks) x 100
-
Method Validation Summary (per ICH Q2(R1) Guidelines)
The following table presents a summary of expected performance data from a full method validation, demonstrating its suitability for purity determination.[9][10]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference from blank and known impurities. | The method resolves 2-pentadecylphenol from its 3- and 4-isomers. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a range of 1-150 µg/mL.[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels.[7] |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Repeatability = 0.8%; Intermediate Precision = 1.2%.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Method 2: Gas Chromatography (GC) - A Viable Alternative
Gas chromatography is another powerful technique for assessing the purity of volatile or semi-volatile compounds.[12] For phenolic compounds, derivatization is sometimes employed to increase volatility and improve peak shape, but direct analysis is often feasible. Given that GC-MS is a reported method for the analysis of the closely related isomer 3-pentadecylphenol, GC-FID stands as a strong comparative method.[8][13]
The Principle of Separation
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of compounds between the gas and stationary phases, which is primarily driven by their boiling points and polarity. A Flame Ionization Detector (FID) is an excellent choice for purity analysis as it provides a near-universal response for carbon-containing compounds, making area percent calculations more accurate without needing response factors for every impurity.[14]
Experimental Protocol: A Validated GC-FID Method
1. Instrumentation and Consumables:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
HPLC-grade methanol for sample dissolution.
2. Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
3. Sample and Standard Preparation:
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-pentadecylphenol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for selecting and implementing a purity validation method for 2-pentadecylphenol.
Caption: Workflow for selecting and validating a purity analysis method.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.
| Feature | RP-HPLC with UV Detection | GC with FID Detection | Rationale & Field Insights |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | HPLC is inherently safer for compounds like phenols that could degrade at high GC injector temperatures. |
| Selectivity/Resolution | High, especially for isomers. Tunable via mobile phase composition. | Very high, especially with long capillary columns. Primarily separates by boiling point. | HPLC often provides better selectivity for positional isomers of phenols due to subtle polarity differences.[5] |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent, FID is highly sensitive to hydrocarbons. | Both are highly sensitive, but FID's universal response for organic molecules simplifies quantification of unknown impurities. |
| Sample Throughput | Moderate (Typical run time: 20-30 min). | Faster (Typical run time: 15-25 min). | GC can offer slightly faster run times, but this is method-dependent. |
| Ease of Use | Relatively straightforward, mobile phase preparation is key. | Conceptually simple, but requires management of compressed gases. | HPLC is often considered more user-friendly in modern labs due to the absence of flammable gases. |
| Cost (Operational) | Higher due to solvent consumption and disposal costs. | Lower, primarily gas consumption. | The cost of HPLC-grade solvents makes HPLC a more expensive technique for routine, high-volume testing. |
Conclusion and Recommendations
Both RP-HPLC and GC-FID are powerful, validated methods for determining the purity of 2-pentadecylphenol.
-
RP-HPLC is the recommended primary method. Its high resolution for isomeric impurities and its operation at ambient temperatures make it exceptionally well-suited for the definitive purity assessment of phenolic compounds. It aligns perfectly with the requirements for API characterization in drug development, where specificity is paramount.
-
GC-FID serves as an excellent orthogonal method. "Orthogonal" refers to a method with a different separation mechanism. Using GC-FID as a secondary technique provides a high degree of confidence in the purity value. If an impurity is not detected by HPLC, but is detected by GC (or vice-versa), it signals the need for further investigation. For routine quality control where speed and cost are critical, a validated GC method can be a highly efficient alternative.[14]
For drug development professionals, the most rigorous approach involves validating both methods. HPLC should be used for initial characterization, stability studies, and reference standard certification. GC can then be employed for faster, routine quality control of incoming materials and finished batches. This dual-methodology approach creates a self-validating system that ensures the highest level of confidence in the purity of 2-pentadecylphenol.
References
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Nowik, W., Dwiecki, K., & Gładysz-Płaska, A. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]
-
Patil, P. S., & Bairagi, V. A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
-
Popat, P. S., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Retrieved from [Link]
-
Atanacković Krstonošić, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Retrieved from [Link]
-
De-Alwis, H. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. Retrieved from [Link]
-
Atanacković Krstonošić, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]
-
Viñas, P., et al. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled waters. Digital CSIC. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Lee, S. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Technology. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]
-
Narang, A. S., et al. (2018). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. PMC. Retrieved from [Link]
-
Wenzel, A., et al. (2009). Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. PubMed. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Loyo-Rosales, J. E., et al. (2005). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. Retrieved from [Link]
-
Ivanova-Petropulos, V., et al. (2015). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. Retrieved from [Link]
-
University of Georgia. (n.d.). Organic Compounds Analysis. Retrieved from [Link]
-
Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrogenated cardanol. PubChem. Retrieved from [Link]
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Comparative Guide: Mass Spectrometry Fragmentation of Ortho-Pentadecylphenol vs. Meta-Isomers
Topic : Mass Spectrometry Fragmentation Patterns of Ortho-Pentadecylphenol Content Type : Publish Comparison Guide Audience : Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the analysis of phenolic lipids, particularly those derived from Anacardium occidentale (Cashew Nut Shell Liquid - CNSL) or synthetic analogues, distinguishing between positional isomers is critical due to their distinct biological activities. Ortho-pentadecylphenol (2-pentadecylphenol) and its isomer meta-pentadecylphenol (3-pentadecylphenol, Hydrogenated Cardanol) exhibit identical molecular weights (
This guide provides a mechanistic breakdown of the "Ortho Effect" versus the classic McLafferty rearrangement, offering a definitive protocol for isomeric differentiation without reliance on retention time alone.
Mechanistic Insight: The Divergence of Pathways
The core distinction lies in the interaction between the phenolic hydroxyl group and the alkyl side chain.
Meta-Pentadecylphenol (3-PDP): The McLafferty Standard
In the meta isomer, the hydroxyl group is sterically distant from the alkyl chain. The fragmentation is dominated by the McLafferty Rearrangement , a site-specific transfer of a
-
Dominant Mechanism :
-H transfer -cleavage. -
Characteristic Ion : m/z 108 (Base Peak).
-
Structure : The resulting ion is a resonance-stabilized radical cation (
), effectively a methyl-phenol radical cation.
Ortho-Pentadecylphenol (2-PDP): The Ortho Effect
In the ortho isomer, the hydroxyl group is adjacent to the alkyl chain. This proximity facilitates a direct interaction, often suppressing the McLafferty rearrangement in favor of water elimination or cyclization.
-
Dominant Mechanism : The Ortho Effect . The phenolic hydrogen or oxygen interacts with the proximal alkyl chain, leading to the loss of a neutral water molecule (
) or the formation of a cyclic oxonium ion. -
Characteristic Ions :
-
[M - 18]
: Significant abundance of the dehydrated ion ( ). -
m/z 123 : Formation of a hydroxybenzyl cation or a cyclic benzofuran-type cation, distinct from the m/z 108 of the meta isomer.
-
Suppression of m/z 108 : While present, the m/z 108 peak is significantly less intense compared to the meta isomer due to the competing ortho-elimination channels.
-
Comparative Data Analysis
The following table summarizes the diagnostic peaks observed in 70 eV Electron Ionization (EI) mass spectra.
| Feature | Meta-Pentadecylphenol (3-PDP) | Ortho-Pentadecylphenol (2-PDP) | Mechanistic Cause |
| Molecular Ion ( | m/z 304 (Moderate) | m/z 304 (Moderate) | Parent molecule stability. |
| Base Peak (100%) | m/z 108 | m/z 123 (or m/z 107/133*) | McLafferty (Meta) vs. Benzylic/Cyclization (Ortho). |
| Diagnostic Loss | Ortho-hydroxyl interaction facilitates dehydration. | ||
| Secondary Ions | m/z 107 (Hydroxytropylium) | m/z 286 (Dehydrated cation) | Benzylic cleavage vs. Ortho-dehydration. |
| m/z 108 Intensity | Very High (100%) | Low to Moderate (<40%) | Steric freedom allows McLafferty in Meta; Ortho effect competes in Ortho. |
*Note: The base peak for ortho-isomers can vary based on specific instrument tuning, but the ratio of 108/123 is consistently inverted compared to the meta-isomer.
Visualization of Fragmentation Pathways[1][2]
The following diagram illustrates the divergent pathways for the two isomers.
Caption: Divergent fragmentation pathways. The Meta isomer favors the McLafferty rearrangement (m/z 108), while the Ortho isomer undergoes water loss and cyclization.
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification, follow this standardized GC-MS workflow. This protocol includes a "Diagnostic Ratio Check" to validate the isomer identity.
Sample Preparation
-
Extraction : Extract lipids using Chloroform:Methanol (2:1 v/v).
-
Derivatization (Optional but Recommended) : Silylation with BSTFA + 1% TMCS.
-
Why? TMS derivatives enhance volatility and provide distinct fragmentation.
-
Ortho-TMS: Shows a characteristic
fragment often absent in meta.
-
-
Dilution : Dilute to 10 ppm in Hexane.
GC-MS Parameters
-
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier Gas : Helium at 1.0 mL/min (Constant Flow).
-
Inlet : Splitless mode, 280°C.
-
Ion Source : Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range : m/z 40-500.
Data Validation Workflow (The "Ratio Check")
Use this logic gate to confirm identity:
-
Extract Ion Chromatograms (EIC) for m/z 108 and m/z 123.
-
Calculate Ratio (
) : -
Decision Rule :
-
If
Meta-Isomer (3-PDP) confirmed. -
If
(or m/z 123 is dominant) Ortho-Isomer (2-PDP) confirmed. -
If significant peak at m/z 286 (
) is present Ortho-Isomer confirmed.
-
References
-
National Institute of Standards and Technology (NIST) . Mass Spectrum of 3-Pentadecylphenol (Cardanol). NIST Chemistry WebBook. Available at: [Link]
-
PubChem . Compound Summary: 3-Pentadecylphenol.[1][2] National Library of Medicine. Available at: [Link]
-
ResearchGate . Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl. (Cited for comparative ortho-isomer fragmentation logic).[3] Available at: [Link]
Sources
Comparative Guide: Biodegradability of 2-Pentadecylphenol vs. Nonylphenol Ethoxylates
Topic: Comparative Biodegradability & Environmental Fate: 2-Pentadecylphenol (PDP) vs. Nonylphenol Ethoxylates (NPEs) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a rigorous comparison between 2-Pentadecylphenol (PDP) —a bio-based surfactant precursor derived from hydrogenated cardanol—and Nonylphenol Ethoxylates (NPEs) , a class of synthetic surfactants facing global regulatory phase-outs.
The Verdict: PDP exhibits superior biodegradability and a significantly safer toxicological profile compared to NPEs. The divergence in environmental fate is driven by structural isomerism: the linear C15 alkyl chain of PDP facilitates rapid microbial
Structural Basis of Biodegradation
To understand the kinetic differences, researchers must first analyze the steric accessibility of the hydrophobic tails.
| Feature | 2-Pentadecylphenol (PDP) | Nonylphenol Ethoxylates (NPEs) |
| Source | Hydrogenation of Cardanol (Cashew Nut Shell Liquid) | Alkylation of phenol with propylene trimer (Petrochemical) |
| Hydrophobe Structure | Linear 15-carbon chain ( | Branched 9-carbon chain ( |
| Substitution Position | Meta-substituted | Predominantly Para-substituted |
| Critical degradation Step | ||
| Endocrine Activity | Negligible (Steric bulk prevents receptor binding) | High (Mimics |
Mechanistic Pathways: The Divergence
The following diagram illustrates the metabolic fate of both compounds. Note the "Dead End" metabolite formed by NPEs compared to the complete mineralization of PDP.
Figure 1: Comparative biodegradation pathways. PDP undergoes complete mineralization via
Experimental Protocol: Validating Biodegradability
For researchers validating these claims, the OECD 301F (Manometric Respirometry) test is the gold standard. This protocol is self-validating through the use of reference controls and toxicity checks.
Protocol: OECD 301F for Poorly Soluble Phenols
Objective: Determine "Ready Biodegradability" (>60% degradation in 28 days).
Reagents & Setup:
-
Inoculum: Activated sludge from a municipal wastewater treatment plant (washed and aerated).
-
Test Medium: Mineral salts medium (pH 7.4).
-
Test Substance: PDP (pre-dissolved in inert silicone oil or adsorbed onto silica gel to improve bioavailability, as PDP is hydrophobic).
-
Reference Control: Sodium Benzoate (must reach >60% degradation by day 14).
-
Toxicity Control: PDP + Sodium Benzoate (to ensure PDP does not kill the inoculum).
Workflow:
Figure 2: Workflow for OECD 301F Manometric Respirometry Test adapted for hydrophobic substances.
Critical Analysis of Protocol:
-
Bioavailability: Direct addition of PDP crystals yields false negatives due to low solubility. Using silica gel adsorption or ultrasonic dispersion is mandatory for accurate kinetic data.
-
The "10-Day Window": To be classified as "Readily Biodegradable," the substance must reach 60% degradation within 10 days of achieving 10% degradation. PDP typically passes this; NP fails.
Comparative Data Analysis
The following data synthesizes findings from respirometric studies and environmental fate modeling.
| Metric | 2-Pentadecylphenol (PDP) | Nonylphenol (NP) | Implication |
| OECD 301 Status | Readily Biodegradable | Inherently Biodegradable (Not Readily) | PDP is removed in wastewater treatment; NP passes through to rivers. |
| Half-Life ( | < 15 Days | > 60 Days (up to years in anoxic zones) | NP accumulates in riverbeds; PDP does not. |
| Metabolic Intermediates | Fatty acids, Acetyl-CoA | Nonylphenol (NP), NP1EO, NP2EO | NP is more toxic than its parent NPE. |
| Estrogenicity (E-Screen) | Non-detectable | High ( | NP causes feminization of fish; PDP is safe. |
| Bioaccumulation Factor (BCF) | Low (Metabolized rapidly) | High (200 - 3,000) | NP biomagnifies in the food chain. |
Why the Difference?
-
PDP: The linear alkyl chain is a natural substrate for bacterial lipases and
-oxidation enzymes. It is "food" for bacteria. -
NP: The branched chain (derived from propylene trimer) contains quaternary carbons that block the
-oxidation spiral. Bacteria must use slower, co-metabolic -oxidation or ring-cleavage pathways, which are often inhibited by the toxicity of the phenol itself.
Regulatory & Safety Implications
For Drug Development & Formulation:
-
REACH Compliance: NPEs are restricted under REACH Annex XVII (Entry 46) in concentrations >0.1%. PDP is not restricted and is considered a polymer precursor or uncontrolled intermediate.
-
Pharmaceutical Excipients: PDP derivatives (like ethoxylated PDP) are being investigated as "green" permeation enhancers. Unlike NPEs, they do not carry the risk of generating endocrine-disrupting metabolites in vivo or in effluent.
Safety Recommendation:
Researchers formulating novel delivery systems or industrial emulsions should strictly substitute NPEs with PDP-based surfactants (often ethoxylated cardanol). The performance (CMC, surface tension) is comparable, but the environmental liability is virtually eliminated.
References
-
European Chemicals Agency (ECHA). (2017). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies (ECETOC TR 129). Retrieved from [Link]
-
United States Environmental Protection Agency (USEPA). (2010). Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan.[1] Retrieved from [Link]
-
Toxics Link. (2024).[2] Nonylphenol – An Endocrine Disrupting Chemical.[3][4][5] Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1992). Test No. 301: Ready Biodegradability.[6] Retrieved from [Link]
Sources
- 1. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04684F [pubs.rsc.org]
- 3. toxicslink.org [toxicslink.org]
- 4. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]
Safety Operating Guide
2-Pentadecylphenol proper disposal procedures
Executive Summary & Operational Context
2-Pentadecylphenol (CAS: 501-24-6, often isomeric with 3-Pentadecylphenol/Hydrogenated Cardanol) represents a specific class of long-chain alkyl phenols used frequently in surfactant synthesis, liquid crystal research, and biological probing.[1] Unlike simple phenol, which is highly water-soluble and corrosive, pentadecylphenol is highly lipophilic and persistent.
The Core Safety Thesis: Disposal protocols for this compound are dictated not just by its phenolic acidity, but by its aquatic toxicity (H410) and bioaccumulation potential . Standard "dilute and flush" methods are strictly prohibited. This guide provides a self-validating workflow to ensure compliance with EPA/RCRA standards and to protect laboratory personnel from sensitization.
Hazard Characterization & Risk Assessment
Before initiating disposal, verify the material state.[2] 2-Pentadecylphenol is typically a solid at room temperature (Melting Point: ~50-53°C) but may be handled as a molten liquid or in organic solution.[1]
Table 1: Key Hazard Classifications (GHS/CLP)
| Hazard Category | Code | Description | Operational Implication |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[1] | ZERO DRAIN DISPOSAL. All rinsate must be collected.[3] |
| Skin Irritation | H315 | Causes skin irritation.[1][4][5][6][7] | Lipophilic nature allows it to penetrate skin barriers; delayed sensitization is common. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][7] | Dust/vapor capability requires sealed waste containers. |
| Acute Toxicity | H302 | Harmful if swallowed.[1][5] | Segregate from food/consumables; wash hands after glove removal.[5] |
Strategic Disposal Protocol
The following decision tree illustrates the logic flow for determining the correct waste stream. This prevents the common error of mixing phenolic waste with oxidizers or halogenated solvents, which can create secondary hazards.
Figure 1: Disposal Decision Matrix
Caption: Logical workflow for segregating 2-Pentadecylphenol waste streams based on solvent compatibility and physical state.
Detailed Operational Procedures
Protocol A: Routine Solid Waste Disposal
Applicability: Expired reagents, contaminated weighing boats, paper towels, and PPE.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Do not use metal containers if the waste is wet/acidic, though dry PDP is generally stable.
-
Segregation: Ensure the waste is not mixed with strong oxidizers (e.g., Nitric Acid, Peroxides). Phenols can undergo exothermic oxidation.
-
Labeling: Mark the container clearly:
-
Sealing: Double-bagging is recommended for fine powders to prevent dust inhalation by waste management personnel.
Protocol B: Liquid Waste (Solutions)
Applicability: Mother liquors from synthesis, cleaning solvents.[1]
-
Solvent Compatibility Check:
-
Scenario 1 (Non-Halogenated): If dissolved in Ethanol, Methanol, or Acetone, dispose in the Non-Halogenated Organic waste stream.[1]
-
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose in the Halogenated waste stream.
-
Critical Note: Never mix these streams. Halogenated waste is incinerated at higher temperatures; mixing increases disposal costs and safety risks.
-
-
pH Adjustment (Optional but Recommended): While PDP is weakly acidic, it does not typically require neutralization prior to disposal in organic solvent streams. However, ensure the waste container pH is not >12 or <2 to prevent container degradation.
Emergency Response: Spill Management
Because 2-Pentadecylphenol has a low melting point (~50°C), spills may occur as hot liquids that solidify rapidly, or as fine dusts.[1]
Figure 2: Spill Response Workflow
Caption: Immediate action plan for 2-Pentadecylphenol spills. Note the prohibition of water during the containment phase to prevent spreading hydrophobic material.
Step-by-Step Spill Cleanup:
-
Secure the Area: Alert nearby personnel. If dust is present, minimize air movement (close hoods if safe, or turn off fans).
-
PPE Upgrade: Standard nitrile gloves are generally effective for short-term contact. If handling molten material, thermal protection is required over the chemical gloves.
-
Containment (The "No Water" Rule):
-
Solid: Gently cover with wet paper towels (dampened with ethanol or water) to prevent dust generation, then scoop.
-
Molten/Liquid: Surround with vermiculite or sand.[9] Do not use water , as the lipophilic phenol will float and spread, expanding the contamination zone.
-
-
Surface Decontamination:
-
After bulk removal, wipe the surface with Ethanol or Isopropanol . The compound is soluble in alcohols but insoluble in water.
-
Follow with a soap and water wash to remove the solvent residue.
-
-
Skin Decontamination (Senior Scientist Insight):
-
If skin contact occurs, PEG 300 or PEG 400 (Polyethylene Glycol) is the gold standard for solubilizing and removing phenols from skin before they absorb. If unavailable, flush with massive amounts of water and soap.[10]
-
References & Verification
-
PubChem. (n.d.). 3-Pentadecylphenol (Compound Summary).[6][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Context: Verifies GHS H-codes (H410, H315) and physical properties (Lipophilicity).
-
-
-
Context: Confirms melting point and standard PPE requirements.[5]
-
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F-List & P/U-List). Retrieved from [Link][1]
-
Context: Basis for "Non-Halogenated Organic" waste classification logic.
-
-
Yale Environmental Health & Safety. (2023). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Context: Source for the PEG 300/400 decontamination protocol for phenolic compounds.
-
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Hydrogenated cardanol | C21H36O | CID 68146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 2-Pentadecylphenol
Executive Summary: The "Lipophilic Hazard"
Handling 2-Pentadecylphenol (and its isomers like 3-pentadecylphenol/hydrogenated cardanol) requires a distinct safety mindset compared to standard laboratory reagents. Unlike simple acids that wash off with water, this compound combines phenolic corrosivity with a lipophilic (fat-loving) C15 tail .
The Critical Risk: Upon skin contact, the lipophilic tail facilitates rapid absorption through the dermal layer, dragging the toxic phenolic head group into the bloodstream. Standard water rinsing is often insufficient to remove it efficiently. Your PPE strategy must focus on preventing permeation, not just splashes.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. 2-Pentadecylphenol is a solid alkyl phenol that presents a dual threat: chemical burns and systemic toxicity.
| Hazard Class | GHS Classification | Operational Implication |
| Acute Toxicity | Cat 4 (Oral/Dermal/Inhalation) | Harmful if it enters the body.[1] Avoid all direct contact. |
| Skin Corrosion/Irritation | Cat 2 (Irritant) / Cat 1B (Corrosive)* | Concentration dependent. Can cause chemical burns and blistering (vesicant). |
| Eye Damage | Cat 2A (Serious Irritation) | Dust or splash can cause severe, potentially irreversible damage. |
| Aquatic Toxicity | Cat 1 (Acute & Chronic) | Zero tolerance for drain disposal. All waste must be captured. |
Note: While often labeled "Irritant," long-chain phenols can act as sensitizers and vesicants. Treat as Corrosive.
The PPE Matrix: Defense in Depth
Do not rely on a single layer of protection. Use the following matrix to select equipment based on your specific workflow.
Hand Protection (Critical)
Standard Nitrile gloves are often insufficient for prolonged contact with phenols. The chemical can permeate thin nitrile (< 4 mil) in minutes without visible degradation.
| Exposure Risk | Recommended Material | Protocol |
| Incidental (Dry Solid) | Double Nitrile (min 5 mil total) | Wear two pairs. Inspect outer pair frequently for tears. |
| Solubilized (Liquid) | Neoprene or Butyl Rubber | Essential when dissolved in organic solvents (e.g., Ethanol, DMSO), which accelerate skin absorption. |
| High Hazard (Spill) | Laminate (Silver Shield) | Required for spill cleanup. Use as a liner under a nitrile outer glove for dexterity. |
Eye & Face Protection[2][3]
-
Mandatory: Chemical Safety Goggles (indirect vented).
-
Prohibited: Standard safety glasses (open sides allow dust/vapor entry).
-
Conditional: Face shield required if heating solutions or vortexing open containers.
Respiratory & Body Protection[2][4][5]
-
Respiratory: Handling must occur in a certified chemical fume hood . If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator to prevent inhalation of dust.
-
Body: Lab coat (buttoned to neck), long pants, and closed-toe shoes.[2]
-
Apron: A chemically resistant apron (Tyvek or Neoprene) is recommended when handling stock solutions >100mL.
Operational Protocols
Workflow Logic
The following diagram illustrates the decision-making process for safe handling.
Figure 1: PPE Selection Logic based on the physical state of the reagent.
Step-by-Step Handling Procedure
-
Engineering Controls: Verify fume hood flow is >100 fpm. Place a disposable absorbent mat (bench coat) on the work surface to capture micro-spills.
-
Weighing:
-
Use an anti-static gun if the powder is static-prone (common with alkyl phenols).
-
Technique: Do not use a spatula that has touched other chemicals. Phenols are reactive.
-
Immediately recap the stock bottle.
-
-
Solubilization:
-
Add solvent to the solid, not vice-versa, to minimize dust puff-back.
-
Dissolve in Ethanol, DMSO, or Chloroform.
-
Warning: Once dissolved, the permeation rate through gloves increases significantly. Change gloves immediately if a splash occurs.
-
Emergency Response & Disposal
Skin Decontamination (The "Phenol Protocol")
Because 2-Pentadecylphenol is lipophilic, water alone may bead off the skin, failing to remove the chemical.
-
Immediate Action: Remove contaminated clothing/gloves.[3]
-
Primary Wash: Flush with copious amounts of water for 15 minutes.[4][5][6]
-
Secondary Decontamination (Best Practice): If available and approved by your site safety officer, use a Polyethylene Glycol (PEG 300 or 400) spray or specific phenol decontamination wipes after the initial water flush. PEG solubilizes the phenol better than water.
-
Medical Attention: Seek evaluation. "Delayed burns" are common with phenols; pain may not be immediate.
Spill Response Workflow
Figure 2: Emergency spill response workflow emphasizing containment and correct disposal.
Waste Disposal[4][8]
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Must explicitly state "Contains Alkyl Phenols" and "Marine Pollutant."
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68146, 3-Pentadecylphenol (Isomer Analog). Retrieved from [Link]
-
Showa Group. Chemical Permeation Guide (Phenol Resistance). Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
